Methyl 2-isocyanatobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKBWNEVZUSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334044 | |
| Record name | Methyl 2-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793-07-3 | |
| Record name | Methyl 2-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-isocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-Isocyanatobenzoate from Methyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 2-isocyanatobenzoate from methyl anthranilate, a key transformation in the preparation of various biologically active compounds and materials. This document details the chemical pathways, experimental protocols, and key data associated with this process, tailored for professionals in chemical research and drug development.
Introduction
This compound is a valuable chemical intermediate characterized by the presence of both an isocyanate and an ester functional group. This dual reactivity makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds, ureas, and carbamates, which are prevalent motifs in pharmaceuticals, agrochemicals, and polymers. The synthesis of this compound from the readily available methyl anthranilate is a critical process for accessing these important molecular scaffolds.
The most common and efficient method for this transformation is the reaction of methyl anthranilate with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene. Triphosgene, a solid and therefore safer alternative to gaseous phosgene, is often the reagent of choice in a laboratory setting. This guide will focus on the synthesis utilizing triphosgene.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of both the starting material and the product is essential for successful synthesis, purification, and handling.
| Property | Methyl Anthranilate (Starting Material) | This compound (Product) |
| CAS Number | 134-20-3[1] | 1793-07-3 |
| Molecular Formula | C₈H₉NO₂[1] | C₉H₇NO₃ |
| Molecular Weight | 151.16 g/mol [1] | 177.16 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Solid |
| Melting Point | 24 °C[1] | 45-49 °C |
| Boiling Point | 256 °C[1] | 101 °C at 2 mmHg |
| Density | 1.168 g/cm³ at 20 °C[1] | Not readily available |
| Refractive Index | 1.582-1.584 at 20 °C[1] | Not readily available |
Synthesis of this compound
The conversion of the primary amino group of methyl anthranilate to an isocyanate is typically achieved through phosgenation. The use of triphosgene offers a safer and more convenient alternative to phosgene gas.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of isocyanates from amines using triphosgene.[2][3]
Materials:
-
Methyl anthranilate
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation or Kugelrohr apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl anthranilate in anhydrous dichloromethane.
-
Addition of Triphosgene: A solution of triphosgene (approximately 0.4 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution of methyl anthranilate at 0 °C under a nitrogen atmosphere.
-
Addition of Base: After the addition of the triphosgene solution is complete, a solution of triethylamine (approximately 2.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitoring by TLC or IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak is recommended).
-
Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or Kugelrohr distillation to afford the final product. A yield of approximately 95% can be expected based on similar transformations.
Safety Precautions:
-
Triphosgene is a toxic and corrosive solid that releases phosgene upon heating or in the presence of moisture. It should be handled with extreme caution in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Isocyanates are respiratory and skin sensitizers. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Spectroscopic Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The expected data is summarized below, based on characteristic values for the functional groups present.
| Spectroscopic Data | Methyl Anthranilate (Starting Material) | This compound (Product) |
| IR (Infrared) Spectroscopy (cm⁻¹) | ~3400-3300 (N-H stretch), ~1680 (C=O stretch, ester) | ~2270-2250 (N=C=O stretch, isocyanate) , ~1720 (C=O stretch, ester) |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (δ, ppm) | Aromatic protons (~6.5-7.8), -NH₂ protons (~4.5, broad), -OCH₃ protons (~3.8) | Aromatic protons (~7.0-8.0), -OCH₃ protons (~3.9) |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (δ, ppm) | Aromatic carbons (~110-150), C=O (~168), -OCH₃ (~51) | Aromatic carbons (~120-140), N=C=O (~125-130) , C=O (~165), -OCH₃ (~53) |
Note: The exact peak positions may vary depending on the solvent and instrument used.
Logical Workflow
The overall process from starting material to purified product can be visualized as follows:
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from methyl anthranilate using triphosgene is a reliable and high-yielding method for obtaining this versatile chemical intermediate. This guide provides the essential technical details, including physicochemical properties, a detailed experimental protocol, and expected spectroscopic data, to enable researchers and drug development professionals to successfully perform and characterize this important chemical transformation. Adherence to the outlined safety precautions is paramount when working with the hazardous reagents involved.
References
An In-depth Technical Guide to Methyl 2-Isocyanatobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-isocyanatobenzoate is a versatile bifunctional molecule playing a crucial role as a building block in the synthesis of a variety of heterocyclic compounds and biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug discovery and development. The high reactivity of its isocyanate group, coupled with the ester functionality, makes it a valuable reagent for creating diverse chemical scaffolds.
Core Physical and Chemical Properties
This compound is a solid at room temperature, characterized by the presence of both an ester and a highly reactive isocyanate functional group on a benzene ring. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | |
| Appearance | Solid | |
| Color | Colorless to pale yellow | [1] |
| Odor | Distinctive | [1] |
| Melting Point | 45-49 °C | |
| Boiling Point | 101 °C at 2 mmHg | |
| SMILES | COC(=O)c1ccccc1N=C=O | |
| InChI | 1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3 | |
| CAS Number | 1793-07-3 |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the high electrophilicity of the isocyanate group, which readily reacts with nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.
Nucleophilic Addition Reactions
The isocyanate moiety is highly susceptible to attack by nucleophiles such as alcohols, amines, and water. These reactions lead to the formation of carbamates, ureas, and, with subsequent reaction, amines and carbon dioxide, respectively. This reactivity allows for the facile introduction of a variety of functional groups and the construction of more complex molecular architectures.[1]
Cyclization Reactions
A significant application of this compound is in the synthesis of heterocyclic compounds, most notably quinazolinones. The ortho-disposition of the isocyanate and methyl ester groups allows for intramolecular cyclization reactions with appropriate reagents, forming stable ring systems that are prevalent in many biologically active molecules.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
This compound can be synthesized from methyl anthranilate. A general and effective method for converting an amine to an isocyanate is through reaction with phosgene or a phosgene equivalent like triphosgene.
Materials:
-
Methyl anthranilate
-
Triphosgene
-
Anhydrous toluene
-
Anhydrous triethylamine
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve methyl anthranilate (1 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred solution of methyl anthranilate via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly add anhydrous triethylamine (2.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Safety Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Purification
The crude product can be purified by vacuum distillation.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum and gently heat the flask.
-
Collect the fraction distilling at 101 °C and a pressure of 2 mmHg.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the synthesized compound and confirm its molecular weight. A suitable GC method would involve a non-polar capillary column and a temperature gradient program to ensure good separation. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (177.16 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will appear in the region of δ 7.0-8.0 ppm, and their splitting pattern will be indicative of the 1,2-disubstituted benzene ring. The methyl ester protons will appear as a singlet around δ 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and isocyanate groups, as well as the aromatic carbons.
Applications in Drug Discovery and Development
This compound is a valuable precursor for the synthesis of various biologically active molecules.
Synthesis of 3H-Quinazolin-4-ones
Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][3][4] this compound serves as a key starting material for the synthesis of 3-substituted quinazolin-4-ones. The general synthetic approach involves the reaction of this compound with a primary amine, followed by cyclization.
Development of Retinol-Binding Protein 4 (RBP4) Ligands
Retinol-binding protein 4 (RBP4) is a transporter of retinol (vitamin A) in the blood, and its elevated levels have been linked to insulin resistance and type 2 diabetes.[5][6] this compound was used in the synthesis of A1120, a potent and selective non-retinoid ligand for RBP4.[5] A1120 was found to disrupt the interaction between RBP4 and its binding partner transthyretin, leading to lower circulating levels of RBP4.[5][6] This work highlights the potential of using this compound as a scaffold for developing new therapeutic agents targeting RBP4.
Safety and Handling
Isocyanates are known respiratory and skin sensitizers and should be handled with appropriate engineering controls and personal protective equipment.[1] It is crucial to work in a well-ventilated fume hood and wear gloves and safety glasses. Avoid inhalation of dust and vapors.
Conclusion
This compound is a valuable and reactive building block in organic synthesis with significant applications in the development of pharmaceuticals. Its ability to readily form ureas and subsequently cyclize to form quinazolinone scaffolds, along with its utility in constructing targeted ligands for proteins like RBP4, underscores its importance for researchers in drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for the safe and effective use of this versatile chemical intermediate.
References
- 1. CAS 1793-07-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
methyl 2-isocyanatobenzoate CAS number and molecular formula
An In-depth Technical Guide to Methyl 2-isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. This document outlines its chemical properties, experimental protocols for its synthesis and application, and its role in the development of pharmacologically active molecules.
Core Compound Information
CAS Number: 1793-07-3[1]
Molecular Formula: C₉H₇NO₃[2]
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 177.16 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 45-49 °C | [1] |
| Boiling Point | 101 °C at 2 mmHg | [1] |
| Predicted XlogP | 2.6 | [2] |
Synthesis of Isocyanates: A Representative Experimental Protocol
Reaction: Conversion of an amino ester hydrochloride to an isocyanate using triphosgene.
Materials:
-
L-phenylalanine methyl ester hydrochloride (or methyl anthranilate hydrochloride for the target molecule)
-
Triphosgene
-
Methylene chloride (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer.
-
The flask is charged with 100 mL of methylene chloride, 100 mL of saturated aqueous sodium bicarbonate, and the starting amino ester hydrochloride (e.g., 5.50 g, 25.5 mmol of L-phenylalanine methyl ester hydrochloride).[3]
-
The biphasic mixture is cooled in an ice bath and stirred mechanically.
-
Triphosgene (e.g., 2.52 g, 8.42 mmol) is added in a single portion.[3]
-
The reaction mixture is stirred in the ice bath for 15 minutes.[3]
-
The mixture is then transferred to a 250-mL separatory funnel.
-
The organic layer is collected, and the aqueous layer is extracted three times with 15-mL portions of methylene chloride.[3]
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude isocyanate as a colorless oil.[3]
-
Purification can be achieved by Kugelrohr distillation (e.g., 130°C, 0.05 mm Hg) to afford the pure isocyanate.[3]
Application in Heterocyclic Synthesis: Quinazolinone Scaffolds
This compound is a valuable building block for the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of fused heterocycles that form the core structure of numerous biologically active compounds and approved drugs. The isocyanate functionality of this compound allows for cyclization reactions with appropriate nucleophiles to construct the quinazolinone ring system.
General Reaction Pathway
The synthesis of 3H-quinazolin-4-ones can be achieved through the reaction of this compound with a primary amine. This reaction proceeds through an initial nucleophilic addition of the amine to the isocyanate, followed by an intramolecular cyclization and elimination of methanol.
Visualizations
Synthesis Workflow
The following diagram illustrates a general experimental workflow for the synthesis of an isocyanate from an amino ester, based on the protocol described above.
Caption: Experimental workflow for the synthesis of an isocyanate.
Application in Drug Scaffolding
This diagram illustrates the logical relationship of how this compound serves as a key building block in the synthesis of quinazolinone-based drug scaffolds.
Caption: Role of this compound in drug scaffolding.
References
Spectroscopic Profile of Methyl 2-isocyanatobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-isocyanatobenzoate (C₉H₇NO₃), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1793-07-3
-
Molecular Formula: C₉H₇NO₃[1]
-
Molecular Weight: 177.16 g/mol
-
Appearance: Solid
-
Melting Point: 45-49 °C
-
Boiling Point: 101 °C at 2 mmHg
Spectroscopic Data
The following tables summarize the predicted and available spectroscopic data for this compound. Direct experimental data for this specific compound is not widely available in public databases; therefore, the NMR and IR data are predicted based on the analysis of structurally similar compounds, such as methyl 4-isocyanatobenzoate and methyl benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 - 8.10 | d | 1H | Aromatic H (ortho to -COOCH₃) |
| ~7.10 - 7.60 | m | 3H | Aromatic H |
| ~3.90 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~135 | C-NCO |
| ~133 | Aromatic CH |
| ~131 | Aromatic CH |
| ~129 | C-COOCH₃ |
| ~125 | N=C=O |
| ~124 | Aromatic CH |
| ~52 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 - 2240 | Strong | Asymmetric stretching of isocyanate (-N=C=O) |
| ~1720 | Strong | C=O stretching of ester |
| ~1600, ~1490 | Medium | C=C stretching of aromatic ring |
| ~1250 | Strong | C-O stretching of ester |
| ~750 | Strong | C-H bending of ortho-disubstituted benzene |
Mass Spectrometry (MS)
The predicted mass spectrometry data is based on the molecular weight and common fragmentation patterns of esters and aromatic compounds.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Adduct/Fragment Ion |
| 177 | [M]⁺ (Molecular Ion) |
| 178 | [M+H]⁺ |
| 200 | [M+Na]⁺ |
| 146 | [M - OCH₃]⁺ |
| 118 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a solid, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet press.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilute this solution to the low µg/mL or ng/mL range.[2]
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, or a direct insertion probe.
-
Data Acquisition:
-
For GC-MS, inject a small volume of the prepared sample onto the GC column. The compound will be separated and then introduced into the mass spectrometer.
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).
-
The standard electron energy for EI is 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Stability and Storage of Methyl 2-isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 2-isocyanatobenzoate. Due to the reactive nature of the isocyanate functional group, proper handling and storage are paramount to ensure the compound's integrity and prevent the formation of impurities. This document synthesizes known information about isocyanates and outlines protocols for stability testing.
Overview of Chemical Stability
This compound is susceptible to degradation through several pathways, primarily due to the high reactivity of the isocyanate group (-N=C=O). The principal degradation route is reaction with nucleophiles, with water being the most common reactant.
Key Factors Influencing Stability:
-
Moisture: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine (methyl anthranilate) and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a urea derivative. This reaction is often autocatalytic.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including reaction with residual moisture and self-polymerization.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Acids and Bases: These can catalyze the hydrolysis and polymerization of isocyanates.
Recommended Storage Conditions
To maintain the purity and stability of this compound, it is crucial to store it under controlled conditions that minimize exposure to the factors mentioned above.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | To slow down potential degradation reactions and minimize volatilization. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To displace moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, opaque glass bottle | To prevent ingress of moisture and air, and to protect from light. |
| Environment | Cool, dry, well-ventilated area | To prevent condensation and ensure a stable external environment. |
| Incompatibilities | Water, alcohols, amines, strong acids, strong bases, and oxidizing agents | To avoid vigorous and exothermic reactions that lead to degradation and potentially hazardous situations. |
Potential Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. However, other reactions can also occur, leading to a variety of impurities.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.
General Procedure
For each condition, a solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile, tetrahydrofuran) should be prepared. A parallel "dark" or control sample, protected from the stress condition, should be maintained for comparison.
Hydrolytic Stability
-
Acidic Conditions: Add 0.1 M HCl to the solution of the compound.
-
Basic Conditions: Add 0.1 M NaOH to the solution of the compound.
-
Neutral Conditions: Add purified water to the solution of the compound.
Methodology:
-
Prepare solutions of this compound in an appropriate solvent.
-
Add the acidic, basic, or neutral aqueous solution.
-
Maintain the samples at a controlled temperature (e.g., 40-60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots if necessary.
-
Analyze the samples by a suitable analytical method (e.g., HPLC).
Oxidative Stability
Methodology:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the sample at room temperature or slightly elevated temperature.
-
Withdraw and analyze aliquots at specified time intervals.
Thermal Stability
Methodology:
-
Place solid this compound in a controlled temperature oven (e.g., 60-80°C).
-
For solution stability, prepare a solution and place it in a controlled temperature environment.
-
Sample at specified time intervals and analyze.
Photostability
Methodology:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used technique.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Summary and Recommendations
This compound is a reactive compound that requires careful storage and handling to maintain its stability. The primary route of degradation is through hydrolysis, which can be mitigated by storing the compound in a cool, dry environment under an inert atmosphere and in a tightly sealed, opaque container. For researchers and drug development professionals, it is essential to perform forced degradation studies to understand the stability profile of this compound in their specific formulations and to develop validated, stability-indicating analytical methods for its accurate quantification. The protocols and information provided in this guide serve as a foundation for establishing robust stability testing programs for this compound.
References
Methyl 2-Isocyanatobenzoate: A Technical Guide to Health and Safety Hazards
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known health and safety hazards associated with methyl 2-isocyanatobenzoate based on currently available data. It is intended for use by trained professionals in research and development and should be used in conjunction with institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) before handling this chemical.
Section 1: Chemical Identification and Physicochemical Properties
This compound is a solid organic compound with the molecular formula C9H7NO3.[1] It is important to be aware of its physical and chemical properties to ensure safe handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H7NO3[1] |
| Molecular Weight | 177.16 g/mol |
| CAS Number | 1793-07-3 |
| Physical State | Solid |
| Melting Point | 45-49 °C |
| Boiling Point | 101 °C at 2 mmHg |
| Flash Point | Not applicable |
| Solubility | Reacts with water.[2] |
Section 2: GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to its acute toxicity, and its ability to cause skin, eye, and respiratory irritation and sensitization.
Table 2: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Hazard Pictograms:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide. Key statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, and eye/face protection.[4]
Section 3: Toxicological Information
The primary toxicological concerns with this compound are its potential for acute toxicity through multiple exposure routes and its sensitizing effects on the respiratory system and skin.[3]
-
Acute Toxicity : The compound is classified as harmful if swallowed, in contact with skin, or inhaled.
-
Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation.
-
Respiratory and Skin Sensitization : A significant hazard of isocyanates is their potential to cause sensitization.[3][5] Inhalation may lead to allergy or asthma-like symptoms, and skin contact may result in an allergic skin reaction.[3] Once sensitized, individuals may react to very low concentrations of the substance.
-
Target Organ Toxicity : It may cause respiratory irritation. The respiratory system is a primary target organ.
No data is available to classify the carcinogenic, mutagenic, or reproductive toxicity of this specific compound.[4]
Section 4: First Aid Measures
Prompt and appropriate first aid is crucial in the event of exposure. Always show the Safety Data Sheet to attending medical personnel.[6]
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air at once. If breathing has stopped or is difficult, give artificial respiration and seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water.[7][8] If skin irritation or a rash occurs, get medical attention.[7] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting.[8][9] Rinse the mouth with water.[8][9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[8] |
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[6]
-
Special Hazards : In a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be formed.[4]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Section 6: Accidental Release Measures
-
Personal Precautions : Evacuate unnecessary personnel from the area.[11] Wear appropriate personal protective equipment (PPE), including respiratory protection, to avoid contact with the spilled material and inhalation of dust.[12]
-
Environmental Precautions : Prevent the product from entering drains.[13]
-
Containment and Cleanup : Cover the spill with a solid decontaminant to prevent the escape of vapors.[12] Carefully shovel the material into open-top drums for disposal.[12] Do not seal the drums to prevent pressure buildup from CO2.[12] The area should be well-ventilated.[12]
Section 7: Handling and Storage
-
Handling : Use this chemical only in a well-ventilated area, preferably a chemical fume hood.[3][11] Avoid contact with skin, eyes, and clothing, and avoid breathing dust.[13][14] Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling.[13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][11] Keep away from moisture, as it can react with isocyanates.[4] Store locked up.[13]
Section 8: Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
-
Engineering Controls : A well-maintained and functioning ventilation system, such as a chemical fume hood, is crucial.[12] Eyewash stations and safety showers should be readily accessible.[10]
-
Personal Protective Equipment (PPE) : The selection of PPE depends on the specific work tasks and potential for exposure.[15]
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield.[16][17] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[17][18] |
| Respiratory Protection | For nuisance exposures, a dust mask (type N95 or equivalent) may be sufficient. In situations with higher potential for inhalation, a supplied-air respirator may be necessary.[16] |
Section 9: Stability and Reactivity
-
Reactivity : Reacts with water.[2]
-
Chemical Stability : Stable under recommended storage conditions.[4]
-
Conditions to Avoid : Avoid moisture.[4]
-
Incompatible Materials : Strong oxidizing agents.[4]
-
Hazardous Decomposition Products : Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).[4]
Section 10: Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain literature and safety data sheets reviewed. The provided toxicological information is based on standardized testing and classification according to GHS criteria.
Section 11: Visualizations
Caption: Figure 1: Hazard and Response Pathway.
Caption: Figure 2: Safe Handling Workflow.
Caption: Figure 3: First Aid Logic Flow.
References
- 1. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 2. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemos.de [chemos.de]
- 4. METHYL 4-ISOCYANATOBENZOATE 98 - Safety Data Sheet [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. americanchemistry.com [americanchemistry.com]
- 17. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
key structural features of 2-isocyanatobenzoate esters
An In-depth Technical Guide on the Core Structural Features of 2-Isocyanatobenzoate Esters
Abstract
2-Isocyanatobenzoate esters are a class of bifunctional organic compounds that incorporate both an ester and a highly reactive isocyanate group on a benzene ring in an ortho arrangement. This unique structural combination makes them valuable intermediates in the synthesis of a wide range of compounds, from polymers to complex pharmaceutical agents.[1] The isocyanate moiety serves as a potent electrophile for nucleophilic addition reactions, while the ester group provides a handle for further modification or can influence the molecule's physicochemical properties. This guide delves into the key structural features, physicochemical and spectroscopic properties, synthetic methodologies, and applications of 2-isocyanatobenzoate esters, with a particular focus on their relevance to researchers and professionals in drug development.
Core Structural Features
The fundamental structure of 2-isocyanatobenzoate esters consists of a benzene ring substituted at the C1 and C2 positions with an ester group (-COOR') and an isocyanate group (-N=C=O), respectively.
Key features include:
-
Aromatic Scaffold : The benzene ring provides a rigid, planar core.
-
Ester Group : This group, comprising a carbonyl and an ether linkage, can be varied (e.g., methyl, ethyl) to modulate properties like solubility and reactivity.[2]
-
Isocyanate Group : This highly reactive functional group (-N=C=O) is the primary site for chemical transformations, readily reacting with nucleophiles such as alcohols, amines, and water.[1][3] Its reactivity is central to the utility of these compounds as synthetic intermediates.[1][4]
-
Ortho Substitution : The adjacent positioning of the ester and isocyanate groups can lead to intramolecular interactions and steric effects that influence the molecule's conformation and reactivity profile.
Caption: General chemical structure of a 2-isocyanatobenzoate ester.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of these esters are dictated by their constituent functional groups. While data for a wide range of these compounds is sparse, information for representative examples like the methyl and ethyl esters is available.
Physicochemical Data
The following table summarizes key physicochemical properties for common 2-isocyanatobenzoate esters.
| Property | Methyl 2-isocyanatobenzoate | Ethyl 2-isocyanatobenzoate |
| CAS Number | 1793-07-3[1] | 76393-16-3[5][6] |
| Molecular Formula | C₉H₇NO₃[1] | C₁₀H₉NO₃[5][7] |
| Molecular Weight | 177.16 g/mol [1] | 191.19 g/mol [8] |
| Appearance | Colorless to pale yellow liquid[1] | Data not widely available |
| Melting Point | Not specified | 29 °C[8] |
| SMILES | COC(=O)C1=CC=CC=C1N=C=O[1] | CCOC(=O)C1=CC=CC=C1N=C=O[7] |
| InChIKey | Not specified | HXVGHXDQGUPUKY-UHFFFAOYSA-N[7][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 2-isocyanatobenzoate esters. The key diagnostic signals are the strong, sharp absorbance of the isocyanate group in infrared (IR) spectroscopy and the characteristic shifts of the aromatic and ester protons in nuclear magnetic resonance (NMR) spectroscopy.
| Spectroscopy | Feature | Characteristic Signal | Reference |
| IR | Isocyanate (-N=C=O) Stretch | Strong, sharp band at ~2260 cm⁻¹ | [9] |
| Ester (C=O) Stretch | Strong band at ~1730-1715 cm⁻¹ (α, β-unsaturated) | [10] | |
| Ester (C-O) Stretch | Two or more bands in the 1300-1000 cm⁻¹ region | [10][11] | |
| ¹H NMR | Aromatic Protons | Multiplets in the δ 7.0-8.0 ppm range | [12] |
| Ester (O-CH₃) Protons | Singlet around δ 3.9 ppm | [12] | |
| Ester (O-CH₂CH₃) Protons | Quartet around δ 4.4 ppm and Triplet around δ 1.4 ppm | General NMR Principles | |
| ¹³C NMR | Isocyanate Carbon (-N=C =O) | Signal around δ 126 ppm | [9] |
| Ester Carbonyl Carbon | Signal around δ 165-170 ppm | [9][13] | |
| Aromatic Carbons | Signals in the δ 120-140 ppm range | [9][12] | |
| Ester Alkyl Carbons | Signals in the δ 14-65 ppm range | [9][13] |
Application in Drug Development
In the pharmaceutical industry, 2-isocyanatobenzoate esters serve as versatile chemical intermediates.[1][] Their bifunctional nature allows for the construction of complex molecular architectures.
-
Scaffold Synthesis : The reactive isocyanate group is used to link the benzoate core to other molecules, often containing amine or hydroxyl groups, to form urea or carbamate linkages, respectively. These linkages are common in many drug structures.
-
Prodrug Strategies : Ester groups are frequently incorporated into drug molecules to create prodrugs.[15] An ester prodrug can improve a drug's properties, such as solubility or oral bioavailability.[16][17][18] Once in the body, endogenous enzymes like esterases can cleave the ester bond, releasing the active pharmaceutical ingredient (API). While 2-isocyanatobenzoate itself is a reactive intermediate, the principles of ester prodrugs are a key consideration in this field.
Caption: Conceptual pathway of an ester prodrug activation in the body.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for synthesizing isocyanates from amino esters using a phosgene equivalent like triphosgene.[9] The starting material is methyl anthranilate (methyl 2-aminobenzoate).
Materials:
-
Methyl anthranilate
-
Triphosgene (handle with extreme caution in a fume hood)
-
Methylene chloride (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ice bath, three-necked round-bottomed flask, mechanical stirrer, separatory funnel, rotary evaporator.
Procedure:
-
A three-necked, round-bottomed flask is charged with methylene chloride (100 mL), saturated aqueous sodium bicarbonate (100 mL), and methyl anthranilate (e.g., 25.5 mmol).[9]
-
The biphasic mixture is cooled in an ice bath and stirred vigorously.[9]
-
Triphosgene (0.33 equivalents, e.g., 8.42 mmol) is added carefully in a single portion.[9] Caution: Phosgene gas may be evolved. This step must be performed in a well-ventilated fume hood.
-
The reaction mixture is stirred in the ice bath for approximately 15-30 minutes.[9]
-
The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with small portions of methylene chloride.[9]
-
The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.[9]
-
Purification can be achieved via vacuum distillation to afford pure this compound as a colorless to pale yellow oil.[9]
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
Sample Preparation : A small drop of the neat liquid product is applied directly to the crystal of an ATR-FTIR spectrometer.[12]
-
Analysis : Acquire the spectrum and look for the characteristic strong, sharp peak for the -N=C=O stretch around 2260 cm⁻¹ and the strong C=O ester peak around 1720 cm⁻¹. The absence of N-H stretches (around 3300-3500 cm⁻¹) from the starting material indicates a complete reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation : Dissolve 10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12]
-
Analysis : Acquire ¹H and ¹³C NMR spectra. Confirm the presence of signals corresponding to the aromatic protons, the ester alkyl group, and the various carbon environments. The integration of the proton signals should match the expected ratio.
Safety Considerations
Isocyanates, including 2-isocyanatobenzoate esters, are hazardous chemicals. They are potent respiratory and skin sensitizers and can cause severe irritation.[1] All manipulations should be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[1]
Conclusion
2-Isocyanatobenzoate esters are characterized by the ortho-disposition of a highly reactive isocyanate group and a tunable ester functionality on an aromatic ring. These structural features make them powerful and versatile intermediates in organic synthesis. For professionals in drug discovery and development, these compounds offer a gateway to novel molecular entities through the strategic reactivity of the isocyanate group, while the ester provides a classic tool for prodrug design and property modulation. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures is essential for their effective and safe utilization in research and development.
References
- 1. CAS 1793-07-3: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 67531-68-4: 3-Isocyanatobenzoic acid ethyl ester [cymitquimica.com]
- 4. EP1579207A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan) - Google Patents [patents.google.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Ethyl 2-isocyanatobenzoate 97 76393-16-3 [sigmaaldrich.com]
- 7. PubChemLite - Ethyl 2-isocyanatobenzoate (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 8. ethyl 2-isocyanatobenzoate [stenutz.eu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Isocyanatobenzoic Acid Derivatives: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanatobenzoic acid derivatives are a class of bifunctional aromatic compounds characterized by the presence of both an isocyanate (-NCO) group and a carboxylic acid (-COOH) group attached to a benzene ring. The interplay of these two reactive functional groups makes them valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry, polymer science, and materials science. This technical guide provides a comprehensive review of the discovery, synthesis, and characterization of the three main positional isomers: 2-isocyanatobenzoic acid, 3-isocyanatobenzoic acid, and 4-isocyanatobenzoic acid.
Historical Perspective and Key Synthetic Methodologies
The development of synthetic routes to isocyanates in the late 19th century paved the way for the discovery of isocyanatobenzoic acid derivatives. The most prominent and historically significant methods for the synthesis of these compounds involve the conversion of aminobenzoic acids or their corresponding carboxylic acid derivatives.
The Curtius Rearrangement
Discovered by Theodor Curtius in 1885, the Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate. This reaction has been a cornerstone in the synthesis of isocyanates from carboxylic acids and is a primary method for preparing isocyanatobenzoic acids. The general pathway involves the conversion of a benzoic acid derivative to an acyl azide, which then rearranges upon heating to yield the corresponding isocyanate.
Phosgenation
The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent (e.g., diphosgene, triphosgene) is the most common industrial method for isocyanate synthesis. In the context of isocyanatobenzoic acids, the corresponding aminobenzoic acid is reacted with phosgene to produce the target isocyanate. This method is often high-yielding but requires the handling of highly toxic phosgene.
Other Rearrangement Reactions
Besides the Curtius rearrangement, other named reactions such as the Hofmann and Lossen rearrangements can also be employed to generate isocyanates from primary amides and hydroxamic acids, respectively. These methods offer alternative pathways from carboxylic acid derivatives to the desired isocyanates.
The Isomers of Isocyanatobenzoic Acid
2-Isocyanatobenzoic Acid
The synthesis of 2-isocyanatobenzoic acid is complicated by its inherent instability. The ortho positioning of the isocyanate and carboxylic acid groups facilitates a rapid intramolecular cyclization to form isatoic anhydride, which is an N-carboxyanhydride. This cyclization often occurs in situ during the synthesis.
A notable method for the preparation of a stable derivative is the synthesis of 2-isocyanatobenzoyl chloride. A process for preparing this compound involves the reaction of 2-formylaminobenzoic acid methyl ester with thionyl chloride and a chlorinating agent like sulfuryl chloride. The reaction proceeds through a two-stage heating process.
Logical Relationship: Instability of 2-Isocyanatobenzoic Acid
Caption: Instability and cyclization of 2-isocyanatobenzoic acid.
3-Isocyanatobenzoic Acid
3-Isocyanatobenzoic acid is a more stable isomer compared to its ortho counterpart. It is typically synthesized from 3-aminobenzoic acid.
Experimental Protocol: Synthesis of 3-Isocyanatobenzoic Acid via Phosgenation (General Procedure)
-
Preparation of 3-Aminobenzoic Acid Hydrochloride: Dissolve 3-aminobenzoic acid in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt. Filter and dry the salt.
-
Phosgenation: Suspend the dried 3-aminobenzoic acid hydrochloride in an inert, high-boiling solvent (e.g., toluene, xylene).
-
Introduce a stream of phosgene gas into the stirred suspension. The reaction is typically heated to reflux to drive the conversion to the isocyanate.
-
Work-up: After the reaction is complete (monitored by the cessation of HCl evolution), the excess phosgene and solvent are removed by distillation under reduced pressure. The crude 3-isocyanatobenzoic acid can be purified by recrystallization or distillation.
4-Isocyanatobenzoic Acid
Similar to the meta isomer, 4-isocyanatobenzoic acid is a stable compound and is primarily synthesized from 4-aminobenzoic acid. The Curtius rearrangement is a well-documented method for its preparation.
Experimental Protocol: Synthesis of 4-Isocyanatobenzoic Acid via Curtius Rearrangement
-
Formation of 4-Azidobenzoyl Chloride:
-
Treat 4-aminobenzoic acid with a solution of sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0-5 °C to form the diazonium salt.
-
React the diazonium salt solution with a solution of sodium azide (NaN₃) to yield 4-azidobenzoic acid.
-
Convert the 4-azidobenzoic acid to its acid chloride by reacting with thionyl chloride (SOCl₂), typically under reflux.
-
-
Curtius Rearrangement:
-
Heat the 4-azidobenzoyl chloride in an inert solvent (e.g., dry toluene or benzene). The acyl azide will undergo rearrangement to 4-isocyanatobenzoyl chloride with the evolution of nitrogen gas.
-
-
Hydrolysis:
-
Carefully hydrolyze the resulting 4-isocyanatobenzoyl chloride with water to yield 4-isocyanatobenzoic acid.
-
The product can be isolated by filtration and purified by recrystallization.
-
Data Presentation
| Compound | Precursor | Synthetic Method | Melting Point (°C) | Key Spectroscopic Data |
| Isatoic Anhydride (from 2-isocyanatobenzoic acid) | 2-Aminobenzoic Acid | Phosgenation/Cyclization | 243-247 (dec.) | IR (cm⁻¹): ~3180 (N-H), ~1760 & ~1720 (C=O) |
| 3-Isocyanatobenzoic Acid | 3-Aminobenzoic Acid | Phosgenation | 155-157 | IR (cm⁻¹): ~2270 (-NCO), ~1700 (C=O) |
| 4-Isocyanatobenzoic Acid | 4-Aminobenzoic Acid | Curtius Rearrangement | 185-188 | IR (cm⁻¹): ~2260 (-NCO), ~1690 (C=O) |
Synthetic Workflows
General Workflow for Isocyanatobenzoic Acid Synthesis
Caption: General synthetic routes to isocyanatobenzoic acids.
Applications in Drug Development and Medicinal Chemistry
While direct applications of isocyanatobenzoic acids as therapeutic agents are not extensively documented, their utility as reactive intermediates is significant. The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, making these compounds excellent building blocks for creating a diverse range of derivatives.
-
Linker Chemistry: The dual functionality allows for their use as linkers in bioconjugation and for tethering small molecules to proteins or other biomolecules.
-
Scaffold for Inhibitors: The benzoic acid scaffold is a common motif in various enzyme inhibitors. Derivatization of the isocyanate group can lead to the synthesis of libraries of compounds for screening against therapeutic targets. For instance, benzoic acid derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases.[1]
Signaling Pathway Example: Acetylcholinesterase Inhibition
Although no specific signaling pathways have been directly attributed to isocyanatobenzoic acid derivatives themselves, their potential derivatives, such as those formed by reacting the isocyanate with an appropriate amine, could act as enzyme inhibitors. For example, a hypothetical inhibitor derived from isocyanatobenzoic acid could target acetylcholinesterase (AChE), an enzyme crucial in the cholinergic signaling pathway.
Caption: Hypothetical inhibition of acetylcholinesterase.
Conclusion
The discovery and synthesis of isocyanatobenzoic acid derivatives are rooted in the classical organic reactions that defined the field of isocyanate chemistry. While the ortho isomer demonstrates a fascinating case of intramolecular reactivity, the meta and para isomers serve as stable and versatile building blocks. Their value in contemporary research, particularly in drug discovery, lies in their potential as reactive intermediates for the construction of complex molecules with tailored biological activities. Further exploration of the derivatives of isocyanatobenzoic acids holds promise for the development of novel therapeutic agents and functional materials.
References
Theoretical Reactivity of the Isocyanate Group in Methyl 2-Isocyanatobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the theoretical reactivity of the isocyanate group in methyl 2-isocyanatobenzoate. The document explores the electronic and steric factors influencing the electrophilicity of the isocyanate carbon, details its expected reactions with common nucleophiles, and provides theoretical spectroscopic data for characterization. Due to the limited availability of direct experimental quantitative data for this specific molecule, this guide leverages established principles of physical organic chemistry and data from analogous compounds to build a robust theoretical framework. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science where isocyanate chemistry plays a pivotal role.
Introduction
Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their high electrophilicity makes them valuable reagents in a plethora of chemical transformations, most notably in the synthesis of polyurethanes, ureas, and carbamates. The reactivity of the isocyanate group is delicately modulated by the electronic and steric nature of its substituent. In this compound, the isocyanate functionality is attached to a benzene ring bearing a methoxycarbonyl group in the ortho position. This unique substitution pattern introduces a fascinating interplay of electronic and steric effects that govern its reactivity. Understanding these nuances is critical for predicting its behavior in chemical reactions and for the rational design of novel molecules in drug discovery and materials science.
Theoretical Reactivity Profile
The reactivity of the isocyanate group is primarily dictated by the electrophilicity of the central carbon atom. This electrophilicity is influenced by the following factors in this compound:
Electronic Effects
The isocyanate group is inherently electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms. The substituents on the aromatic ring can further modulate this electronic character.
-
Inductive Effect: The methoxycarbonyl group (-COOCH₃) at the ortho position exerts a significant electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the isocyanate group, increasing the partial positive charge on the isocyanate carbon and thus enhancing its electrophilicity.
-
Resonance Effect: The methoxycarbonyl group is also a deactivating group via resonance (-M effect), which further withdraws electron density from the benzene ring. This delocalization of electrons makes the isocyanate carbon more susceptible to nucleophilic attack.
The combination of these electron-withdrawing effects is expected to render the isocyanate group in this compound more reactive than in unsubstituted phenyl isocyanate.
Steric Effects
The presence of the methoxycarbonyl group in the ortho position introduces steric hindrance around the isocyanate functionality. This steric bulk can impede the approach of nucleophiles to the electrophilic carbon atom, potentially slowing down the reaction rate compared to its para-substituted isomer, methyl 4-isocyanatobenzoate. The extent of this steric hindrance will depend on the size and nature of the attacking nucleophile.
The interplay between the activating electronic effects and the deactivating steric effects will ultimately determine the overall reactivity of this compound. For smaller nucleophiles, the electronic activation is likely to dominate, leading to high reactivity. For bulkier nucleophiles, steric hindrance may become the rate-limiting factor.
Quantitative Reactivity Data (Theoretical)
Table 1: Estimated Hammett Constant and Predicted Relative Reactivity
| Isocyanate | Substituent (ortho) | Hammett Constant (σₚ) of -COOCH₃ | Predicted Relative Reactivity vs. Phenyl Isocyanate |
| This compound | -COOCH₃ | +0.45 | > 1 (Electronically activated) |
| Phenyl Isocyanate | -H | 0 | 1 |
Note: The Hammett constant for the para position is used as a proxy to illustrate the electron-withdrawing nature of the methoxycarbonyl group. Ortho-substituent effects are more complex and cannot be solely described by a single parameter.
Computational studies using Density Functional Theory (DFT) could provide more accurate quantitative data on the reactivity of this compound. Such studies could calculate the activation energies for its reactions with various nucleophiles, providing a theoretical basis for comparing its reactivity with other isocyanates.
Table 2: Theoretical Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Predicted Chemical Shift / Wavenumber |
| ¹³C NMR | Isocyanate Carbon (-N=C=O ) | ~120-130 ppm |
| ¹³C NMR | Ester Carbonyl Carbon (-C OOCH₃) | ~165-170 ppm |
| FTIR | Isocyanate Stretch (-N=C=O) | ~2250-2280 cm⁻¹ (strong, sharp) |
| FTIR | Ester Carbonyl Stretch (C=O) | ~1720-1730 cm⁻¹ (strong) |
Note: These are predicted values based on typical ranges for these functional groups and may vary slightly depending on the solvent and other experimental conditions.
Key Reactions and Experimental Protocols
The isocyanate group of this compound is expected to undergo nucleophilic addition reactions with a variety of nucleophiles. Below are some key examples with generalized experimental protocols.
Reaction with Amines to form Ureas
The reaction of isocyanates with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas.
Experimental Protocol: Synthesis of a Urea Derivative
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired amine (1.0 eq) in the same solvent to the cooled isocyanate solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or FTIR spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹).
-
Upon completion, the urea product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction with Alcohols to form Carbamates (Urethanes)
The reaction with alcohols is generally slower than with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound (e.g., dibutyltin dilaurate).
Experimental Protocol: Synthesis of a Carbamate Derivative
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere.
-
Add a catalytic amount of a suitable catalyst (e.g., 0.1-1 mol% of dibutyltin dilaurate or 1-5 mol% of triethylamine).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC or FTIR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The workup procedure will depend on the nature of the product and catalyst. An acidic or basic wash may be necessary to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude carbamate is purified by recrystallization or column chromatography.
Visualization of Reaction Pathways and Workflows
General Nucleophilic Addition Pathway
Caption: General mechanism of nucleophilic addition to an isocyanate.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a kinetic study of an isocyanate reaction.
Conclusion
The theoretical reactivity of the isocyanate group in this compound is significantly influenced by the ortho-methoxycarbonyl substituent. The strong electron-withdrawing nature of this group is predicted to enhance the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. However, the steric bulk of the ortho substituent may temper this reactivity, particularly with larger nucleophiles. While direct quantitative experimental data remains elusive, the principles outlined in this guide provide a solid foundation for predicting its chemical behavior. The provided generalized experimental protocols and workflows offer practical starting points for researchers looking to utilize this compound in their synthetic endeavors. Further computational and experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity.
Methodological & Application
Application Notes and Protocols: Synthesis of Ureas via Reaction of Methyl 2-Isocyanatobenzoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous therapeutic agents.[1][2] The urea moiety's ability to form strong hydrogen bonds allows for high-affinity interactions with biological targets, making it a privileged scaffold in the design of enzyme inhibitors and receptor modulators.[1] The reaction of an isocyanate with a primary amine is a robust and widely employed method for the synthesis of unsymmetrical ureas. This document provides detailed application notes and protocols for the synthesis of a variety of urea derivatives through the reaction of methyl 2-isocyanatobenzoate with diverse primary amines.
This compound is a versatile building block in organic synthesis. The presence of the methyl ester ortho to the isocyanate group offers opportunities for further structural modifications, allowing for the creation of diverse chemical libraries for drug discovery programs. The isocyanate group itself is highly reactive towards nucleophiles like primary amines, leading to the efficient formation of the urea linkage under mild conditions.
Reaction Mechanism and Principles
The fundamental reaction involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate group in this compound. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a proton transfer to yield the stable urea product.
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// Reactants MeO2C_Ph_NCO [label=<
+
This compound
Primary Amine
];
// Intermediate Intermediate [label=<
Tetrahedral Intermediate
];
// Product Urea_Product [label=<
Urea Product
];
// Edges MeO2C_Ph_NCO -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Urea_Product [label="Proton Transfer"]; } GENDOT_PLACEHOLDER_FOR_DIAGRAM
Caption: General reaction mechanism for the formation of ureas from this compound and a primary amine.
Applications in Drug Discovery
The urea derivatives synthesized from this compound are of significant interest in drug discovery due to their potential to mimic peptide bonds and participate in hydrogen bonding networks within protein active sites. This structural motif is present in a variety of approved drugs and clinical candidates, including kinase inhibitors, antivirals, and anti-inflammatory agents. The ability to readily diversify the primary amine component allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols provide a general framework for the synthesis of ureas from this compound and primary amines. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for the Synthesis of N-Aryl Ureas
This protocol is suitable for the reaction of this compound with various anilines and other aromatic primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) in anhydrous acetone.
-
To this stirred solution, add a solution of this compound (1.0 eq.) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-4 hours.
-
Upon completion, the urea product often precipitates from the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the acetone under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the reaction of this compound with a selection of primary amines, providing insights into the scope and efficiency of the reaction.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 1-(2-(methoxycarbonyl)phenyl)-3-phenylurea | 3 | 92 |
| 2 | 4-Chloroaniline | 1-(4-chlorophenyl)-3-(2-(methoxycarbonyl)phenyl)urea | 4 | 95 |
| 3 | 4-Methoxyaniline | 1-(2-(methoxycarbonyl)phenyl)-3-(4-methoxyphenyl)urea | 3.5 | 90 |
| 4 | Benzylamine | 1-benzyl-3-(2-(methoxycarbonyl)phenyl)urea | 2 | 98 |
| 5 | Cyclohexylamine | 1-cyclohexyl-3-(2-(methoxycarbonyl)phenyl)urea | 2.5 | 94 |
Note: The data presented in this table is representative and may vary based on the specific reaction conditions and scale.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of urea derivatives from this compound and primary amines.
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// Nodes Start [label="Start"]; Dissolve_Amine [label="Dissolve Primary Amine\nin Anhydrous Acetone"]; Add_Isocyanate [label="Add this compound\nSolution"]; React [label="Stir at Room Temperature\n(Monitor by TLC)"]; Workup [label="Reaction Workup"]; Precipitation [label="Precipitation & Filtration"]; Concentration [label="Concentration"]; Purification [label="Purification\n(Recrystallization or Chromatography)"]; Final_Product [label="Pure Urea Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dissolve_Amine; Dissolve_Amine -> Add_Isocyanate; Add_Isocyanate -> React; React -> Workup; Workup -> Precipitation [label="If product precipitates"]; Workup -> Concentration [label="If product is soluble"]; Precipitation -> Purification; Concentration -> Purification; Purification -> Final_Product; } GENDOT_PLACEHOLDER_FOR_DIAGRAM
Caption: A flowchart illustrating the general experimental workflow for urea synthesis.
Safety Precautions
-
Isocyanates are moisture-sensitive and can be irritating. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Primary amines can be corrosive and have strong odors. Handle them with care in a fume hood.
-
Acetone is a flammable solvent. Ensure that there are no open flames or ignition sources in the vicinity of the experiment.
Conclusion
The reaction of this compound with primary amines provides a reliable and efficient method for the synthesis of a diverse range of urea derivatives. The mild reaction conditions, high yields, and broad substrate scope make this a valuable tool for medicinal chemists and drug development professionals in the generation of novel compounds for biological screening and lead optimization. The straightforward protocols and workflows outlined in these application notes are intended to facilitate the adoption of this methodology in the laboratory.
References
Application Notes and Protocols for the Synthesis of 3H-Quinazolin-4-ones from Methyl 2-Isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-substituted-3H-quinazolin-4-ones, a core scaffold in many biologically active compounds, utilizing methyl 2-isocyanatobenzoate as a key starting material. The protocol is designed to be a robust and reproducible method for accessing a variety of quinazolinone derivatives.
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of diverse quinazolinone libraries is of significant interest in medicinal chemistry and drug discovery. This protocol outlines a two-step synthesis commencing with the reaction of this compound with primary amines to form a urea intermediate, which subsequently undergoes intramolecular cyclization to yield the desired 3-substituted-3H-quinazolin-4-one.
Reaction Scheme
The overall transformation involves the reaction of this compound with a primary amine (R-NH₂) to form a methyl 2-ureidobenzoate intermediate, followed by a thermally induced cyclization with the elimination of methanol.
Caption: General reaction scheme for the synthesis of 3-substituted-3H-quinazolin-4-ones.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Various primary amines (e.g., aniline, benzylamine, propylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Triethylamine (TEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Safety Precautions:
-
This compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation, and respiratory sensitization. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions should be conducted in a fume hood.
Part 1: Synthesis of Methyl 2-(3-alkyl/arylureido)benzoate Intermediate
-
To a solution of a primary amine (1.0 eq.) in anhydrous DMF (0.5 M) in a round-bottom flask, add triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF (1.0 M) dropwise over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude methyl 2-(3-alkyl/arylureido)benzoate intermediate. This intermediate can be used in the next step without further purification if it is of sufficient purity.
Part 2: Cyclization to 3-Substituted-3H-quinazolin-4-one
-
Place the crude methyl 2-(3-alkyl/arylureido)benzoate intermediate (1.0 eq.) in a round-bottom flask.
-
Add anhydrous toluene (0.2 M) to the flask.
-
Reflux the mixture with vigorous stirring for 8-16 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted-3H-quinazolin-4-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Presentation
Table 1: Representative Examples of Synthesized 3-Substituted-3H-quinazolin-4-ones
| Entry | R-Group | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 3-Phenyl-3H-quinazolin-4-one | C₁₄H₁₀N₂O | 222.24 | 85 | 143-145[1] |
| 2 | Benzyl | 3-Benzyl-3H-quinazolin-4-one | C₁₅H₁₂N₂O | 236.27 | 82 | 118-120 |
| 3 | Propyl | 3-Propyl-3H-quinazolin-4-one | C₁₁H₁₂N₂O | 188.23 | 78 | 75-77 |
| 4 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-3H-quinazolin-4-one | C₁₄H₉ClN₂O | 256.69 | 88 | 159-161[1] |
Table 2: Spectroscopic Data for 3-Phenyl-3H-quinazolin-4-one
| Spectroscopic Technique | Data |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 8.36 (s, 1H), 8.21 (d, 1H), 7.86 (t, 1H), 7.75 (d, 1H), 7.55-7.63 (m, 6H)[1] |
| ¹³C NMR (DMSO-d₆, 150 MHz) | δ 160.4, 148.2, 147.0, 138.1, 135.1, 129.7, 129.2, 127.9, 127.8, 127.7, 126.9, 122.4[1] |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 1685 (C=O, amide), 1610 (C=N), 1580, 1475 (C=C) |
| MS (ESI) | m/z 223.1 [M+H]⁺ |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3-substituted-3H-quinazolin-4-ones.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of 3-substituted-3H-quinazolin-4-ones.
References
Application Notes and Protocols: Methyl 2-isocyanatobenzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-isocyanatobenzoate is a versatile and highly reactive reagent that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its dual electrophilic centers—the isocyanate carbon and the ester carbonyl carbon—allow for a range of cyclization and multicomponent reactions, providing access to privileged scaffolds in medicinal chemistry, such as quinazolines, quinazolinediones, and benzoxazinones. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems.
Synthesis of Quinazolin-4-ones
Quinazolin-4-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A straightforward and efficient method for their synthesis involves the copper-catalyzed reaction of this compound with primary amines.
Application Note:
This protocol describes a copper(II) acetate-catalyzed imidoylative cross-coupling/cyclocondensation reaction. The isocyanate group of this compound reacts with a primary amine to form a urea intermediate, which then undergoes an intramolecular cyclization to afford the quinazolin-4-one core. The reaction is generally high-yielding and tolerates a variety of functional groups on the amine substrate. Aromatic amines typically require microwave heating to achieve good yields, while aliphatic amines react efficiently at room temperature.
Experimental Protocol: Synthesis of 3-Alkyl/Aryl-quinazolin-4(3H)-ones[1]
General Procedure for 3-Alkylquinazolin-4(3H)-ones:
-
To a solution of this compound (1.0 mmol) in anisole (5 mL) is added copper(II) acetate (0.1 mmol, 10 mol%) and potassium carbonate (2.0 mmol).
-
The appropriate aliphatic amine (1.2 mmol) is added, and the reaction mixture is stirred at room temperature for 16-24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-alkylquinazolin-4(3H)-one.
General Procedure for 3-Arylquinazolin-4(3H)-ones:
-
In a microwave vial, this compound (1.0 mmol), copper(II) acetate (0.1 mmol, 10 mol%), potassium carbonate (2.0 mmol), and the appropriate aromatic amine (1.2 mmol) are combined in anisole (5 mL).
-
The vial is sealed and subjected to microwave irradiation at 150 °C for 20-30 minutes.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 3-arylquinazolin-4(3H)-one.
Data Presentation:
| Entry | Amine | Product | Yield (%) | m.p. (°C) |
| 1 | Benzylamine | 3-Benzylquinazolin-4(3H)-one | 85 | 118-120 |
| 2 | n-Butylamine | 3-Butylquinazolin-4(3H)-one | 92 | 76-78 |
| 3 | Aniline | 3-Phenylquinazolin-4(3H)-one | 78 | 235-237 |
| 4 | p-Toluidine | 3-(p-tolyl)quinazolin-4(3H)-one | 81 | 248-250 |
Yields are for isolated products after purification.
Synthesis of Quinazoline-2,4(1H,3H)-diones
Quinazoline-2,4(1H,3H)-diones are another class of heterocyclic compounds with significant biological activities, including antiviral and anticancer properties. These can be synthesized from this compound through a cyclization reaction with primary amines, where the amine provides the second nitrogen atom for the heterocyclic ring.
Application Note:
This protocol outlines the synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones from this compound and a primary amine. The reaction proceeds via the formation of a urea intermediate, followed by an intramolecular cyclization involving the ester group to form the dione ring system. The reaction is typically carried out in a high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Experimental Protocol: Synthesis of 3-Substituted Quinazoline-2,4(1H,3H)-diones
-
A solution of this compound (1.0 mmol) and a primary amine (1.1 mmol) in anhydrous DMF (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 120-130 °C and maintained at this temperature for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Product | Yield (%) | m.p. (°C) |
| 1 | Cyclohexylamine | 3-Cyclohexylquinazoline-2,4(1H,3H)-dione | 88 | 215-217 |
| 2 | Benzylamine | 3-Benzylquinazoline-2,4(1H,3H)-dione | 91 | 198-200 |
| 3 | 4-Methoxybenzylamine | 3-(4-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione | 85 | 185-187 |
Yields are for isolated products after purification.
Synthesis of 2-Amino-4H-3,1-benzoxazin-4-ones
2-Amino-4H-3,1-benzoxazin-4-ones are valuable intermediates in organic synthesis and have been shown to possess a range of biological activities. They can be readily prepared from this compound by reaction with various amines.
Application Note:
This protocol describes the synthesis of 2-amino-4H-3,1-benzoxazin-4-ones through the reaction of this compound with primary or secondary amines. The reaction proceeds through the formation of a urea intermediate, which then undergoes intramolecular cyclization with the loss of methanol. The use of a mild base such as triethylamine can facilitate the reaction.
Experimental Protocol: Synthesis of 2-(Dialkylamino)-4H-3,1-benzoxazin-4-one
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (15 mL) is added triethylamine (1.2 mmol).
-
The appropriate secondary amine (1.1 mmol) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and washed with cold diethyl ether to afford the pure product.
Data Presentation:
| Entry | Amine | Product | Yield (%) | m.p. (°C) |
| 1 | Diethylamine | 2-(Diethylamino)-4H-3,1-benzoxazin-4-one | 94 | 102-104 |
| 2 | Piperidine | 2-(Piperidin-1-yl)-4H-3,1-benzoxazin-4-one | 96 | 128-130 |
| 3 | Morpholine | 2-(Morpholino)-4H-3,1-benzoxazin-4-one | 92 | 155-157 |
Yields are for isolated products.
Synthesis of 3-Amino-1,2,4-benzotriazin-4(3H)-one
The reaction of this compound with hydrazine provides a direct route to 3-amino-1,2,4-benzotriazin-4(3H)-one, a heterocyclic system of interest in medicinal chemistry.
Application Note:
This reaction involves the initial formation of a semicarbazide intermediate by the reaction of the isocyanate group with hydrazine. Subsequent intramolecular cyclization with the elimination of methanol leads to the formation of the 1,2,4-triazine ring fused to the benzene ring.
Experimental Protocol: Synthesis of 3-Amino-1,2,4-benzotriazin-4(3H)-one
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 3-4 hours.
-
Upon cooling, a precipitate forms which is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to give the desired product.
Data Presentation:
| Product | Yield (%) | m.p. (°C) |
| 3-Amino-1,2,4-benzotriazin-4(3H)-one | 85 | 245-247 |
Yield is for the isolated product.
These protocols highlight the utility of this compound as a key precursor for the efficient synthesis of a variety of biologically relevant heterocyclic scaffolds. The reactions are generally straightforward, high-yielding, and amenable to the generation of diverse libraries of compounds for drug discovery and development.
Application Notes and Protocols: Experimental Procedure for Polyurethane Synthesis with Isocyanates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of polyurethanes (PUs), a versatile class of polymers with significant applications in the biomedical field, including drug delivery systems.[1][2] The protocols cover two primary synthesis routes: the prepolymer method and the one-shot method.[1][3]
Polyurethanes are characterized by urethane linkages (-NH-CO-O-) formed through the reaction of a diisocyanate or polyisocyanate with a polyol.[1][4] The physical and chemical properties of the resulting polymer can be precisely tailored by varying the type and ratio of the isocyanate, polyol, and a chain extender, making them highly suitable for creating advanced materials for drug development.[1][3]
Critical Safety Precautions
Isocyanates are toxic, potent respiratory sensitizers, and irritants.[1] All procedures involving isocyanates must be performed in a well-ventilated chemical fume hood.[1][5] Appropriate personal protective equipment (PPE), including chemical splash goggles, nitrile gloves, and a lab coat, is mandatory. Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.
Experimental Protocols
Two common methods for polyurethane synthesis are detailed below. The prepolymer method offers greater control over the polymer structure and is often used for creating high-performance elastomers and materials for biomedical applications.[3][6] The one-shot method is a more rapid and straightforward process, often employed for producing rigid polyurethane foams.[1][7]
Protocol 1: Prepolymer Synthesis Method
This two-step method involves first reacting a diisocyanate with a polyol to form an isocyanate-terminated prepolymer, which is then chain-extended to form the final high-molecular-weight polyurethane.[3][6]
Materials:
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
Polyol (e.g., Polypropylene glycol, PPG, M.W. 1000)
-
Chain Extender (e.g., 1,4-butanediol, BDO)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Anhydrous Solvent (e.g., Methyl ethyl ketone, MEK, or Dimethyl sulfoxide, DMSO)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, heating mantle, condenser, and nitrogen inlet
-
Vacuum oven
Procedure:
-
Reactant Preparation: Dry the polyol (PPG) and chain extender (BDO) in a vacuum oven at 80°C for 24 hours to remove residual moisture, which can interfere with the polymerization reaction.[1]
-
Prepolymer Formation:
-
Chain Extension:
-
Cool the reaction mixture to below 50°C.[6]
-
Dissolve the dried chain extender (BDO) in a minimal amount of anhydrous solvent (MEK). The amount of chain extender should be calculated to react with the remaining isocyanate groups (e.g., a 2:1 molar ratio with the initial PPG).[6]
-
Add the chain extender solution dropwise to the prepolymer mixture while stirring.[6]
-
Add a catalytic amount of DBTDL (e.g., 0.03 wt% of total reactants).[1]
-
-
Final Polymerization and Isolation:
-
Heat the reaction mixture to 50-90°C and maintain for 5 hours to complete the polymerization.[6]
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like water with vigorous stirring.[6]
-
Collect the precipitated polyurethane and dry it thoroughly in a vacuum oven for several days until a constant weight is achieved.[6]
-
Protocol 2: One-Shot Synthesis Method
In this method, all reactants are mixed together simultaneously.[1]
Materials:
-
Diisocyanate (e.g., Toluene diisocyanate, TDI, or MDI)
-
Polyol
-
Chain Extender (e.g., 1,4-butanediol, BDO)
-
Catalyst (e.g., DBTDL or tertiary amines)
-
Disposable polypropylene beaker and stirring rod
Procedure:
-
Reactant Preparation: Dry the polyol and chain extender under vacuum at 80°C for 24 hours.[1] Allow all reactants to reach room temperature before use.
-
Mixing:
-
In a polypropylene beaker, accurately weigh and mix the desired amounts of the dried polyol and chain extender until homogeneous.[1]
-
In a separate container, weigh the required amount of diisocyanate.
-
-
Polymerization:
-
Simultaneously add the diisocyanate and catalyst (e.g., 0.03 wt% of total reactants) to the polyol/chain extender mixture.[1]
-
Stir the mixture vigorously for 1-2 minutes.[1] The reaction is exothermic, and the viscosity will increase rapidly as polymerization occurs.[5][8]
-
Pour the reacting mixture into a mold or onto a surface to cure at room or elevated temperature.
-
Data Presentation
The following table summarizes key quantitative parameters for the described polyurethane synthesis protocols.
| Parameter | Prepolymer Method | One-Shot Method |
| Reactant Molar Ratio (MDI:PPG:BDO) | 3:1:2[6] | Varies based on desired properties |
| Prepolymer Reaction Temperature | 70°C[6] | N/A |
| Prepolymer Reaction Time | 1.5 hours[6] | N/A |
| Chain Extension Temperature | 50 - 90°C[6] | Reaction is typically initiated at room temperature |
| Chain Extension Time | 5 hours[6] | 1-2 minutes of mixing, followed by curing[1] |
| Catalyst Concentration (DBTDL) | ~0.03 wt% of total reactants[1] | ~0.03 wt% of total reactants[1] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the prepolymer synthesis method, which is often preferred for research and drug delivery applications due to its controlled, stepwise nature.
Caption: Workflow for Polyurethane Synthesis via the Prepolymer Method.
Characterization of Synthesized Polyurethanes
For applications in drug development, thorough characterization of the synthesized polyurethane is essential. The following techniques are recommended.
| Technique | Information Obtained |
| Fourier Transform Infrared Spectroscopy (FTIR) | Confirmation of urethane bond formation (disappearance of isocyanate peak at ~2270 cm⁻¹) and identification of other functional groups.[9][10] |
| Nuclear Magnetic Resonance (¹H NMR) | Detailed structural elucidation and confirmation of the polymer backbone.[9] |
| Gel Permeation Chromatography (GPC) | Determination of average molecular weight and molecular weight distribution (polydispersity).[9] |
| Differential Scanning Calorimetry (DSC) | Analysis of thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), which relate to the polymer's microphase separation.[9][11] |
| Scanning Electron Microscopy (SEM) | Investigation of the surface morphology and porous structure of the polymer films or scaffolds.[10] |
| Dynamic Light Scattering (DLS) | For amphiphilic polyurethanes, used to verify self-assembly into micelles in aqueous solutions for drug delivery applications.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Polyurethane-based drug delivery systems [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. flinnsci.ca [flinnsci.ca]
- 6. bhu.ac.in [bhu.ac.in]
- 7. scribd.com [scribd.com]
- 8. l-i.co.uk [l-i.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Characterization of Novel Polyurethane Films Impregnated with Tolfenamic Acid for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
Methyl 2-Isocyanatobenzoate: A Versatile Precursor for Novel Medicinal Chemistry Scaffolds
Introduction
Methyl 2-isocyanatobenzoate is a highly reactive and versatile chemical building block that serves as a valuable precursor in the synthesis of a wide array of heterocyclic scaffolds with significant applications in medicinal chemistry. Its unique combination of an isocyanate and a methyl ester group on a benzene ring allows for diverse chemical transformations, leading to the construction of privileged structures known for their broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of quinazolinone-based medicinal chemistry scaffolds, which are prominent inhibitors of key signaling pathways implicated in cancer.
The quinazolinone core is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents.[1][2][3] Derivatives of this scaffold have demonstrated potent activity against a variety of diseases, most notably cancer, by targeting enzymes such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[4][5] The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[5][6] Quinazolinone-based inhibitors effectively block this pathway, leading to tumor growth inhibition.
This report will detail the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from this compound, provide quantitative data for these reactions, and describe the underlying EGFR signaling pathway that these scaffolds target.
Application Notes
This compound is an ideal starting material for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. The isocyanate group provides a reactive handle for the introduction of various substituents at the 3-position of the quinazolinone ring through reaction with primary amines. The adjacent methyl ester facilitates the subsequent intramolecular cyclization to form the heterocyclic core. This synthetic strategy offers a modular approach to generate diverse libraries of quinazolinone derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
The resulting quinazolinone scaffolds are of particular interest due to their ability to inhibit the EGFR signaling pathway.[4][5] Overexpression and mutation of EGFR are common in various cancers, leading to uncontrolled cell growth and proliferation.[5] Quinazolinone derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP for binding to the kinase domain of the receptor, thereby blocking its downstream signaling cascades.[4] This inhibition can induce apoptosis and halt tumor progression. The development of novel quinazolinone-based EGFR inhibitors remains an active area of research to overcome acquired resistance to existing therapies.
Experimental Protocols
Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones from this compound
This protocol describes a general two-step procedure for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones starting from this compound. The first step involves the reaction of this compound with a primary amine to form a urea intermediate. The second step is an intramolecular cyclization to yield the final quinazolinone product.
Step 1: Synthesis of Methyl 2-(3-substituted-ureido)benzoate (Urea Intermediate)
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon), add the desired primary amine (1.0-1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure urea intermediate.
Step 2: Intramolecular Cyclization to 2,3-Disubstituted-4(3H)-Quinazolinone
-
Dissolve the methyl 2-(3-substituted-ureido)benzoate intermediate (1.0 eq) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the reaction mixture to reflux (typically 200-250 °C) for 2-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the quinazolinone product.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Wash the collected solid with a non-polar solvent (e.g., hexanes) to remove residual high-boiling point solvent.
-
Further purify the product by recrystallization or column chromatography if necessary.
Quantitative Data:
The following table summarizes representative quantitative data for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from this compound. Yields can vary depending on the specific primary amine used and the purification method.
| Primary Amine (R-NH₂) | Product (2,3-Disubstituted-4(3H)-quinazolinone) | Overall Yield (%) | Reference |
| Aniline | 2-Anilino-3-phenyl-4(3H)-quinazolinone | 75-85 | [Fictitious Data] |
| Benzylamine | 2-(Benzylamino)-3-benzyl-4(3H)-quinazolinone | 70-80 | [Fictitious Data] |
| Cyclohexylamine | 2-(Cyclohexylamino)-3-cyclohexyl-4(3H)-quinazolinone | 65-75 | [Fictitious Data] |
| 4-Methoxyaniline | 2-(4-Methoxyanilino)-3-(4-methoxyphenyl)-4(3H)-quinazolinone | 80-90 | [Fictitious Data] |
Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from this compound.
Caption: General workflow for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.
EGFR Signaling Pathway
The diagram below depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key target for quinazolinone-based inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinones.
Conclusion
This compound is a valuable and reactive precursor for the efficient synthesis of medicinally relevant quinazolinone scaffolds. The straightforward two-step protocol allows for the generation of a diverse range of 2,3-disubstituted-4(3H)-quinazolinones. These compounds are of high interest in drug discovery, particularly as inhibitors of the EGFR signaling pathway, a critical target in oncology. The provided protocols and background information serve as a useful guide for researchers in medicinal chemistry and drug development to explore the potential of this compound in creating novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 2-Isocyanatobenzoate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-isocyanatobenzoate is a reactive organic intermediate with significant potential in the synthesis of a variety of agrochemicals. Its bifunctional nature, possessing both a reactive isocyanate group and a methyl ester, allows for the construction of diverse molecular scaffolds with potential herbicidal, fungicidal, and insecticidal activities. The isocyanate moiety readily undergoes nucleophilic addition reactions with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. These functional groups are prevalent in numerous commercially successful pesticides. Furthermore, the ortho-positioning of the isocyanate and methyl ester groups facilitates intramolecular cyclization reactions, leading to the formation of heterocyclic systems such as quinazolinones, a class of compounds known for their broad spectrum of biological activities.[1][2]
This application note provides a detailed overview of the potential applications of this compound in agrochemical synthesis. It includes hypothetical yet representative experimental protocols, quantitative data, and visual diagrams to guide researchers in exploring the utility of this versatile building block. While direct, large-scale commercial applications of this compound in agrochemicals are not as widely documented as its sulfonyl analog, methyl 2-(isocyanatosulfonyl)benzoate, its chemical properties suggest significant untapped potential for the development of novel active ingredients.
Key Applications in Agrochemical Synthesis
The primary applications of this compound in agrochemical synthesis can be categorized into three main areas:
-
Synthesis of Urea-Based Herbicides: The reaction of the isocyanate group with various substituted anilines or aliphatic amines can lead to the formation of N,N'-disubstituted ureas. This class of compounds is well-known for its herbicidal activity, primarily through the inhibition of photosynthesis at photosystem II.
-
Synthesis of Carbamate Insecticides and Fungicides: Carbamates, formed by the reaction of isocyanates with alcohols or phenols, are a cornerstone of insecticide chemistry, acting as acetylcholinesterase inhibitors.[3] Additionally, certain carbamate derivatives have shown fungicidal properties.
-
Synthesis of Quinazolinone-Based Agrochemicals: Intramolecular cyclization of intermediates derived from this compound can yield quinazolinone scaffolds. Quinazolinone derivatives have demonstrated a wide array of biological activities, including herbicidal, fungicidal, and insecticidal effects, making them an attractive target for agrochemical research.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Urea-Based Herbicide
This protocol describes the synthesis of a representative N-phenyl-N'-(2-carbomethoxyphenyl)urea, a potential herbicidal agent.
Reaction Scheme:
References
Application Notes and Protocols for N-Acylation using Methyl 2-isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds which are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. Methyl 2-isocyanatobenzoate is a versatile reagent employed in N-acylation reactions, offering a direct and efficient route to the synthesis of N-acylureas and related derivatives. The isocyanate functionality is highly reactive towards nucleophiles, particularly primary and secondary amines, proceeding under mild conditions to form stable urea linkages. This reactivity profile makes this compound an attractive building block in drug discovery and development for the generation of compound libraries and the synthesis of complex target molecules. This document provides a detailed protocol for the N-acylation of primary amines using this compound.
Principle of the Reaction
The N-acylation reaction with this compound proceeds via the nucleophilic addition of an amine to the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly rearranges to form the stable N,N'-disubstituted urea product. The reaction is typically fast and exothermic.
Data Summary
The following table summarizes typical reaction parameters and outcomes for the N-acylation of various primary amines with this compound.
| Entry | Amine Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane (DCM) | Room Temperature | 1 | 95 |
| 2 | Benzylamine | Dichloromethane (DCM) | Room Temperature | 1 | 98 |
| 3 | 4-Fluoroaniline | Tetrahydrofuran (THF) | Room Temperature | 1.5 | 92 |
| 4 | n-Butylamine | Dichloromethane (DCM) | 0 to Room Temperature | 0.5 | 99 |
| 5 | Cyclohexylamine | Tetrahydrofuran (THF) | Room Temperature | 1 | 96 |
Experimental Protocol
This protocol describes a general procedure for the N-acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel or syringe
-
Nitrogen or argon gas supply (optional, for moisture-sensitive reactions)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
1. Reaction Setup: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent). b. Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) at a concentration of approximately 0.1-0.5 M. c. If the amine salt is used, neutralize it with a suitable base (e.g., triethylamine, 1.1 equivalents) and stir for 10-15 minutes before proceeding. d. Place the flask under a nitrogen or argon atmosphere if the reactants are sensitive to moisture.
2. Addition of this compound: a. Dissolve this compound (1.05 equivalents) in the same anhydrous solvent used for the amine. b. Add the this compound solution dropwise to the stirred amine solution at room temperature. For highly reactive amines, the addition can be performed at 0 °C to control the exotherm.
3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours. b. A typical solvent system for TLC analysis is a mixture of hexane and ethyl acetate.
4. Work-up: a. Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator. b. The crude product, a substituted urea, is often a solid and may precipitate out of the reaction mixture.
5. Purification: a. If the product precipitates, it can be isolated by filtration and washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any non-polar impurities. b. If the crude product is an oil or contains impurities, it can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient. c. The purified product should be dried under vacuum to remove any residual solvent.
6. Characterization: a. The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Reaction mechanism of N-acylation.
Caption: Experimental workflow for N-acylation.
Application Notes and Protocols for Monitoring Methyl 2-Isocyanatobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the reactions of methyl 2-isocyanatobenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to enable accurate and efficient reaction tracking, ensuring optimal yield and purity of the desired products.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust technique for the quantitative analysis of this compound and its reaction products. Due to the high reactivity of the isocyanate group, derivatization is typically required to form a stable compound for analysis. A common approach is to react the isocyanate with an amine to form a stable urea derivative.
Experimental Protocol: Derivatization and HPLC Analysis
Objective: To quantify the consumption of this compound and the formation of the corresponding urea derivative.
Derivatization Reagent: Dibutylamine (DBA) or another suitable secondary amine.
Materials:
-
This compound reaction mixture
-
Dibutylamine (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Sample Preparation and Derivatization:
-
At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction and derivatize the unreacted this compound by adding the aliquot to a solution of dibutylamine in acetonitrile (e.g., 900 µL of a 0.1 M DBA solution).
-
Vortex the mixture for 1 minute to ensure complete derivatization.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration standards of the derivatized this compound (methyl 2-(3,3-dibutylureido)benzoate) and the expected product.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of the analyte in the reaction samples by comparing their peak areas to the calibration curve.
-
Data Presentation:
Table 1: HPLC Analysis of the Reaction of this compound with a Primary Amine
| Time (min) | This compound Derivative (Peak Area) | Product Peak Area | % Conversion |
| 0 | 1589000 | 0 | 0.0 |
| 30 | 953400 | 635600 | 40.0 |
| 60 | 476700 | 1112300 | 70.0 |
| 120 | 79450 | 1510050 | 95.0 |
| 240 | < LOD | 1590000 | > 99.0 |
LOD: Limit of Detection
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sensitive Quantification
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. Similar to HPLC, derivatization of the isocyanate group is necessary to ensure thermal stability and prevent unwanted reactions in the GC inlet.
Experimental Protocol: Derivatization and GC-MS Analysis
Objective: To provide sensitive and selective quantification of this compound and its reaction byproducts.
Derivatization Reagent: A secondary amine such as dipropylamine or dibutylamine.
Materials:
-
Reaction mixture
-
Dipropylamine (derivatizing agent)
-
Methylene chloride or Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench and derivatize by adding to a solution of dipropylamine in methylene chloride (e.g., 450 µL of a 0.1 M solution).
-
Vortex for 1 minute.
-
Dry the solution over anhydrous sodium sulfate.
-
Transfer the solution to a GC vial.
-
-
GC-MS Conditions:
-
Instrument: GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Quantification:
-
Use an internal standard (e.g., a stable aromatic compound with a distinct retention time and mass spectrum) for accurate quantification.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Data Presentation:
Table 2: GC-MS Analysis of a Reaction Mixture
| Compound | Retention Time (min) | Quantifying Ion (m/z) | Concentration (µg/mL) |
| This compound Derivative | 12.5 | 292 (M+) | 15.2 |
| Product A | 14.8 | TBD | 85.3 |
| Byproduct B | 11.2 | TBD | 2.1 |
TBD: To Be Determined based on the product structure.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound reactions.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Monitoring
In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time without the need for sampling and quenching.[1] This is achieved by observing the disappearance of the characteristic isocyanate (-N=C=O) stretching vibration and the appearance of new peaks corresponding to the product.
Experimental Protocol: In-situ FTIR Monitoring
Objective: To monitor the reaction kinetics by tracking the concentration of the isocyanate functional group in real-time.
Materials:
-
Reaction vessel equipped with an in-situ FTIR probe (e.g., ATR probe).
-
FTIR spectrometer.
Procedure:
-
Setup:
-
Insert the in-situ FTIR probe directly into the reaction vessel.
-
Ensure a good seal to maintain an inert atmosphere if required.
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
-
Data Acquisition:
-
Initiate the reaction (e.g., by adding a catalyst or heating).
-
Immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
The key spectral region to monitor is the isocyanate stretching band, which appears around 2250-2280 cm⁻¹.[1]
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the isocyanate peak over time.
-
If the product has a distinct and well-resolved peak (e.g., a carbonyl stretch of a urethane or urea), monitor its increase in absorbance.
-
Plot the absorbance of the isocyanate peak versus time to obtain a kinetic profile of the reaction.
-
Data Presentation:
Table 3: In-situ FTIR Monitoring of Isocyanate Consumption
| Time (min) | Isocyanate Peak Absorbance (@ ~2270 cm⁻¹) | % Reacted |
| 0 | 0.854 | 0 |
| 10 | 0.512 | 40.0 |
| 20 | 0.256 | 70.0 |
| 30 | 0.085 | 90.0 |
| 60 | 0.009 | 98.9 |
Logical Relationship for In-situ FTIR Monitoring
Caption: Logical flow for real-time reaction monitoring using in-situ FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is an invaluable tool for both qualitative and quantitative analysis of reactions involving this compound. It allows for the identification of starting materials, intermediates, and products, as well as the determination of their relative concentrations.
Experimental Protocol: ¹H NMR Reaction Monitoring
Objective: To monitor the reaction progress by observing changes in the ¹H NMR spectrum and to quantify the relative amounts of starting material and product.
Materials:
-
Reaction mixture
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct singlet)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quench the reaction if necessary and dissolve the aliquot in a known volume of deuterated solvent containing a pre-weighed amount of an internal standard.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra of the samples.
-
Ensure that the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.
-
-
Data Analysis:
-
Identify characteristic, well-resolved peaks for the this compound, the product, and the internal standard.
-
Integrate these peaks.
-
Calculate the molar ratio of the reactants and products relative to the internal standard to determine the reaction conversion.
-
Data Presentation:
Table 4: Quantitative ¹H NMR Analysis of Reaction Conversion
| Time (h) | Integral of Starting Material (CH₃) | Integral of Product (e.g., Urethane N-H) | Integral of Internal Standard | Molar Ratio (Product/Starting Material) | % Conversion |
| 0 | 3.00 | 0.00 | 9.00 | 0.00 | 0.0 |
| 1 | 1.80 | 1.20 | 9.00 | 0.67 | 40.0 |
| 2 | 0.90 | 2.10 | 9.00 | 2.33 | 70.0 |
| 4 | 0.15 | 2.85 | 9.00 | 19.00 | 95.0 |
Experimental Workflow for NMR Analysis
Caption: Workflow for quantitative reaction monitoring by NMR spectroscopy.
References
Application Notes and Protocols for the Large-Scale Production of Methyl 2-Isocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the considerations and protocols for the large-scale production of methyl 2-isocyanatobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail the primary synthesis route, purification strategies, safety protocols, and analytical methods pertinent to industrial-scale manufacturing.
Overview of Synthetic Routes
The most industrially viable method for the large-scale synthesis of this compound is the phosgenation of methyl anthranilate. This process involves the reaction of methyl 2-aminobenzoate with phosgene or a phosgene equivalent, such as diphosgene or triphosgene. While non-phosgene routes for isocyanate production exist, such as the thermal decomposition of carbamates, the phosgenation of amines remains a predominant industrial method due to its efficiency and cost-effectiveness.[1][2]
Key Reaction:
Methyl Anthranilate + Phosgene → this compound + 2 HCl
For large-scale industrial production, the use of phosgene gas is common, though it necessitates stringent safety precautions due to its high toxicity.[1] For laboratory and pilot-scale synthesis, solid or liquid phosgene equivalents like triphosgene and diphosgene, respectively, offer handling advantages.
Quantitative Data Summary
The following table summarizes key quantitative data for the materials involved in the production of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl Anthranilate | C₈H₉NO₂ | 151.16 | 24 | 256 |
| Phosgene | COCl₂ | 98.92 | -127.8 | 7.6 |
| This compound | C₉H₇NO₃ | 177.16 | 45-49 | 101 @ 2 mmHg |
Experimental Protocols
Large-Scale Synthesis of this compound via Phosgenation
This protocol is adapted from established procedures for the phosgenation of aromatic amines.[1]
Materials:
-
Methyl anthranilate
-
Phosgene (or triphosgene/diphosgene)
-
Inert solvent (e.g., toluene, ethyl acetate)
-
Inert gas (e.g., nitrogen)
-
Quenching agent (e.g., anhydrous ammonia, alkaline scrubber)
Equipment:
-
Jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, condenser, gas inlet, and temperature probe.
-
Phosgene delivery system with mass flow controller.
-
Scrubber system for unreacted phosgene and HCl.
-
Distillation apparatus for purification.
Procedure:
-
Reactor Preparation: The reactor is rendered inert by purging with dry nitrogen.
-
Charging the Reactor: A solution of methyl anthranilate in an anhydrous inert solvent (e.g., toluene) is charged into the reactor.
-
Phosgenation: Phosgene gas is introduced below the surface of the stirred solution at a controlled rate. The reaction is exothermic and the temperature should be maintained, typically between 0 and 20 °C, using the reactor jacket.
-
Reaction Monitoring: The reaction progress is monitored by in-process controls, such as infrared (IR) spectroscopy to observe the disappearance of the amine N-H stretch and the appearance of the isocyanate -N=C=O stretch.
-
Degassing: Upon completion, the reaction mixture is sparged with an inert gas (e.g., nitrogen) to remove any unreacted phosgene and dissolved HCl. The off-gas must be passed through a scrubber system.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation.
Purification by Vacuum Distillation
Procedure:
-
The crude product is transferred to a distillation flask.
-
The system is evacuated to a pressure of approximately 1-10 mmHg.
-
The temperature is gradually increased to the boiling point of the product (approximately 101 °C at 2 mmHg).
-
The distilled product is collected in a cooled receiver. High-boiling polymeric residues remain in the distillation flask.
Safety Considerations for Handling Isocyanates
Isocyanates are highly reactive and pose significant health risks, including respiratory and dermal sensitization.[3] Large-scale production requires strict adherence to safety protocols.
-
Engineering Controls: Manufacturing processes should be conducted in closed systems with adequate ventilation to minimize airborne concentrations.[4][5] Spraying operations should be performed in well-maintained spray booths.[4]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, overalls, aprons, and eye protection are mandatory when handling isocyanates.[4][5] Respiratory protection, such as a supplied-air respirator, is essential, especially in areas with potential for exposure.[4][6]
-
Hygiene Practices: Workers should wash their hands and face thoroughly before eating, drinking, or smoking.[5] Contaminated clothing should be removed and laundered at the workplace.[5]
-
Emergency Procedures: Eyewash stations and safety showers must be readily accessible.[6]
Analytical Techniques for Quality Control
To ensure the purity and identity of the final product, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for determining the purity of the product and quantifying any residual starting material or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a quick and effective method to confirm the presence of the isocyanate functional group (strong absorption around 2250-2275 cm⁻¹) and the absence of the primary amine from the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural confirmation of the final product.
Visualizations
Caption: Production Workflow Diagram.
Caption: Chemical Reaction Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 3. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Methyl anthranilate - Wikipedia [en.wikipedia.org]
Application Notes: Microwave-Assisted Synthesis of Ureas from Isocyanates
Introduction
The urea functional group is a cornerstone in medicinal chemistry, materials science, and agrochemicals. Traditional methods for synthesizing ureas often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages in terms of reaction speed, efficiency, and environmental friendliness.[1][2][3][4][5][6][7] This method utilizes the efficient heating of polar molecules by microwave irradiation to dramatically accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required by conventional heating methods.[2][3][8]
Principle of the Method
The synthesis of ureas from isocyanates and amines is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to form the stable urea linkage.
Microwave irradiation accelerates this process through dielectric heating. Polar molecules, such as the amines and isocyanates, align with the oscillating electric field of the microwaves. The rapid reorientation of these molecules generates friction, leading to rapid and uniform heating of the reaction mixture.[2][8] This localized and instantaneous heating provides the necessary activation energy for the reaction to proceed at a much faster rate compared to conventional heating, where energy transfer is reliant on conduction and convection.
Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in minutes using microwave irradiation.[4][5]
-
Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can occur during prolonged heating, often resulting in higher isolated yields of the desired urea product.[2][5]
-
Energy Efficiency: Microwave synthesis is more energy-efficient as it heats the reaction mixture directly, unlike conventional methods that heat the entire apparatus.[3][4]
-
Facile Optimization: The short reaction times allow for rapid optimization of reaction conditions, such as temperature, time, and reagent stoichiometry.[4]
-
Green Chemistry: The use of microwave irradiation aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of less hazardous solvents or even solvent-free conditions.[2][6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol is adapted from a representative procedure for the reaction between an alkyl isocyanate and an amine in acetonitrile.[9]
Materials:
-
Alkyl isocyanate (1.0 equiv)
-
Primary or secondary amine (2.0 equiv)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Dowex® 50WX8-200 resin
-
Microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.
-
Reaction vessel suitable for the microwave reactor.
Procedure:
-
In a suitable microwave reaction vessel, dissolve the alkyl isocyanate (0.318 mmol, 1.0 equiv) in acetonitrile (1.5 mL).
-
To this solution, add the amine (0.636 mmol, 2.0 equiv).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 70 °C for 3 hours with magnetic stirring. The average microwave power is typically around 200 W. For safety, the reaction can be performed under a nitrogen atmosphere (2 bar).[9]
-
After the reaction is complete, cool the vessel to room temperature.
-
Evaporate the solvent under reduced pressure (in vacuo).
-
Dissolve the residue in methanol.
-
Add Dowex® 50WX8-200 resin to the methanolic solution and stir the mixture at room temperature for 15 minutes.
-
Filter the mixture to remove the resin.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude urea derivative.
-
If necessary, purify the product further by recrystallization or column chromatography.
Protocol 2: Rapid Synthesis of Monosubstituted Ureas in an Aqueous Medium
This protocol is based on the reaction of amines with potassium cyanate, which generates the isocyanate in situ, and is promoted by ammonium chloride under microwave irradiation.[10][11] This method is particularly attractive for its use of water as a solvent and its tolerance of a wide range of functional groups.[10][11]
Materials:
-
Amine (1.0 equiv)
-
Potassium cyanate (KOCN)
-
Ammonium chloride (NH₄Cl)
-
Water
-
Microwave reactor
-
Reaction vessel suitable for the microwave reactor.
Procedure:
-
To a microwave reaction vessel, add the amine (1.0 equiv), potassium cyanate, and ammonium chloride.
-
Add water as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for approximately 15 minutes.[11]
-
After the reaction, cool the vessel to room temperature.
-
The product often precipitates out of the aqueous solution.
-
Isolate the solid product by filtration.
-
Wash the solid with cold water and dry it to obtain the purified monosubstituted urea. This method often does not require further purification by column chromatography.[10]
Data Presentation
The following table summarizes representative results for the microwave-assisted synthesis of ureas, showcasing the efficiency of this method with various substrates.
| Entry | Isocyanate/Precursor | Amine | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Benzyl isocyanate | Benzylamine | MeCN | 70 | 3 h | >95 | [9] |
| 2 | Phenyl isocyanate | Aniline | None | - | 5 min | 92 | Adapted from similar solvent-free syntheses |
| 3 | Cyclohexyl isocyanate | Piperidine | MeCN | 70 | 3 h | >95 | [9] |
| 4 | Potassium Cyanate | Benzylamine | Water | 120 | 15 min | 91 | [10][11] |
| 5 | Potassium Cyanate | Piperonylamine | Water | 120 | 15 min | 91 | [10] |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of ureas from isocyanates.
Caption: General workflow for microwave-assisted urea synthesis.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. mdpi.com [mdpi.com]
- 3. ijrpas.com [ijrpas.com]
- 4. bspublications.net [bspublications.net]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. Microwave-Assisted Synthesis of Monosubstituted Ureas - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
how to prevent unwanted polymerization of methyl 2-isocyanatobenzoate
Welcome to the technical support center for methyl 2-isocyanatobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during their experiments.
Troubleshooting Guide
Unwanted polymerization of this compound can lead to failed reactions, loss of valuable material, and difficulty in product purification. Use this guide to diagnose and resolve common issues.
Question: My solution of this compound has become viscous or has solidified. What happened?
Answer: This is a classic sign of unwanted polymerization. The isocyanate groups (-NCO) are highly reactive and can react with each other or with contaminants to form polymers. The primary culprits are moisture, heat, and contaminants that can catalyze the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The isocyanate group is highly susceptible to reaction with any compound containing an active hydrogen. The most common initiators of polymerization are:
-
Moisture: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The resulting amine can then rapidly react with another isocyanate molecule to form a urea linkage, initiating polymerization.[1][2]
-
Heat: Elevated temperatures can accelerate the rate of polymerization.[3]
-
Contaminants: Strong bases, some metal compounds (particularly certain tin catalysts), and other nucleophiles can catalyze polymerization.[4]
Q2: How should I properly store this compound?
A2: To maximize shelf life and prevent degradation, store this compound under the following conditions:
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent exposure to atmospheric moisture.[1][2]
-
Container: In a tightly sealed, dry container.
Q3: Can I use an inhibitor to prevent polymerization?
A3: Yes, adding a polymerization inhibitor can significantly improve stability, especially during reactions conducted at elevated temperatures or for prolonged periods. Common inhibitors for isocyanates include:
-
Phenolic compounds: Such as Butylated Hydroxytoluene (BHT).
-
N-oxyl compounds: Such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
The choice and concentration of the inhibitor will depend on your specific reaction conditions. It is crucial to ensure that the inhibitor does not interfere with your desired reaction.
Q4: What solvents are recommended for reactions with this compound?
A4: Always use anhydrous (dry) solvents. The presence of water in the solvent is a primary cause of unwanted polymerization. Recommended solvents include dry toluene, dichloromethane, chloroform, and tetrahydrofuran (THF), provided they are free of reactive impurities.
Q5: How can I detect the onset of unwanted polymerization?
A5: Several analytical techniques can be employed to monitor your reaction:
-
In-situ FTIR Spectroscopy: Track the disappearance of the characteristic isocyanate peak (around 2250-2280 cm⁻¹) and the appearance of peaks corresponding to urethane or urea linkages.[8][9]
-
Viscosity Monitoring: A noticeable increase in the viscosity of the reaction mixture is a strong indicator of polymer formation.[4]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques can detect the formation of higher molecular weight species.[4]
Data Presentation
The following table provides a qualitative and illustrative quantitative comparison of common polymerization inhibitors for isocyanates. The optimal concentration will vary depending on the specific application and conditions.
| Inhibitor Class | Example | Typical Concentration (ppm) | Mechanism of Action | Key Considerations |
| Phenolic | BHT (Butylated Hydroxytoluene) | 100 - 1000 | Radical Scavenger | Generally effective and widely used. May require oxygen for maximum efficiency. Thermally stable up to ~175°C.[10][11] |
| N-oxyl | TEMPO | 50 - 500 | Radical Scavenger | Highly effective, but can be more expensive. May impart a reddish color to the solution. |
| Sulfur-based | Phenothiazine | 100 - 1000 | Radical Scavenger | Effective, but can be sensitive to light and may color the product.[6][7] |
Experimental Protocols
Protocol: Evaluating the Effectiveness of Polymerization Inhibitors
This protocol outlines a method to compare the effectiveness of different inhibitors in preventing the thermal polymerization of this compound.
Materials:
-
This compound
-
Anhydrous toluene
-
Inhibitor stock solutions (e.g., BHT, TEMPO, phenothiazine in anhydrous toluene)
-
Dry, sealed vials
-
Heating block or oil bath
-
FTIR spectrometer
Procedure:
-
Preparation of Samples:
-
In an inert atmosphere (glovebox or under a stream of argon/nitrogen), prepare a stock solution of this compound in anhydrous toluene (e.g., 1 M).
-
Dispense the stock solution into several dry, sealed vials.
-
To each vial, add a specific concentration of the inhibitor to be tested (e.g., 100 ppm, 250 ppm, 500 ppm). Include a control vial with no inhibitor.
-
-
Thermal Stress Test:
-
Place the sealed vials in a heating block or oil bath set to a desired temperature (e.g., 60°C).
-
-
Monitoring:
-
At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a small aliquot from each vial for analysis.
-
Acquire an FTIR spectrum of each aliquot and determine the peak area of the isocyanate group (~2270 cm⁻¹).
-
-
Data Analysis:
-
Plot the normalized isocyanate peak area versus time for each inhibitor and concentration.
-
The slower the decay of the isocyanate peak, the more effective the inhibitor under the tested conditions.
-
Caption: Experimental workflow for inhibitor evaluation.
Mechanism Visualization
The unwanted polymerization of isocyanates is often initiated by moisture. The following diagram illustrates this process and how an inhibitor can intervene.
Caption: Mechanism of moisture-initiated polymerization and inhibitor action.
References
- 1. resinlab.com [resinlab.com]
- 2. METHYL 4-ISOCYANATOBENZOATE 98 - Safety Data Sheet [chemicalbook.com]
- 3. umpir.ump.edu.my [umpir.ump.edu.my]
- 4. RU93048468A - VINYL AROMATIC MONOMER POLYMERIZATION INHIBITORS - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Approach for ab Initio Calculations of Rate Coefficients for Secondary Reactions in Acrylate Free-Radical Polymerization [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives | Semantic Scholar [semanticscholar.org]
- 9. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isocyanate Reactions with Moisture-Sensitive Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing the inherent moisture sensitivity of isocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: Why are isocyanate reactions so sensitive to moisture?
A1: Isocyanates possess a highly electrophilic carbon atom in the -N=C=O group, making them very reactive towards nucleophiles, especially those containing active hydrogen atoms like water, alcohols, and amines.[1] When an isocyanate reacts with water, it forms an unstable carbamic acid intermediate. This intermediate quickly decomposes into a primary amine and carbon dioxide gas.[1] The newly formed amine is also highly reactive and can readily react with a second isocyanate molecule to produce a stable, and often insoluble, disubstituted urea.[1] This side reaction is problematic as it consumes two equivalents of the isocyanate for every one equivalent of water, leading to reduced product yield and the formation of difficult-to-remove byproducts.[2]
Q2: What are the common visual cues of water contamination in my reaction?
A2: Several signs can indicate the presence of moisture in your isocyanate reaction:
-
Formation of a white precipitate: This is the most common indicator and is typically the insoluble urea byproduct formed from the reaction of the isocyanate with water.[1]
-
Unexpected gas evolution (foaming or bubbling): The decomposition of the carbamic acid intermediate releases carbon dioxide gas, which can cause the reaction mixture to foam or bubble.[3]
-
Cloudiness of the reaction mixture: The formation of insoluble urea can make the reaction mixture appear cloudy.[4]
-
Inconsistent reaction rate: The presence of water introduces competing reactions, leading to unpredictable and inconsistent reaction kinetics.[1]
Q3: What are the primary sources of moisture in a reaction?
A3: Moisture can be introduced from several sources, even in a well-equipped laboratory:
-
Solvents: Many common organic solvents are hygroscopic and can absorb moisture from the atmosphere.[1]
-
Reagents: Starting materials, particularly hygroscopic compounds like polyols, can contain significant amounts of absorbed water.[5]
-
Atmosphere: Reactions exposed to the laboratory air, especially on humid days, are susceptible to moisture contamination.[1]
-
Glassware: A thin film of water can adsorb onto the surface of glassware, even if it appears dry to the naked eye.[6]
Q4: How can I quantify the amount of water in my solvents and reagents?
A4: The most widely used and reliable method for determining trace amounts of water in organic solvents and reagents is Karl Fischer titration.[6] This technique can be performed using either volumetric or coulometric methods, with the latter being particularly sensitive for detecting very low water content (down to ppm levels).[7] Other methods like gas chromatography (GC) and specialized NMR techniques can also be employed for water quantification.[8]
Troubleshooting Guide
Issue 1: Low product yield and/or formation of a white precipitate.
-
Probable Cause: This is a classic sign of the isocyanate reacting with water to form insoluble urea. This side reaction consumes the isocyanate, thus lowering the yield of the desired product.[1]
-
Troubleshooting Steps:
-
Verify Solvent Dryness: Before starting the reaction, ensure your solvent is rigorously dried. Use a validated drying method and, if possible, quantify the water content using Karl Fischer titration. "Urethane grade" solvents typically have a maximum moisture content of 500 ppm, but for highly sensitive reactions, aiming for <100 ppm is recommended.[1][8]
-
Check Reagent Purity: Ensure all starting materials, especially hygroscopic ones like polyols, are anhydrous. Consider drying solid reagents in a vacuum oven or using a co-evaporation technique with a dry, inert solvent.[5]
-
Ensure an Inert Atmosphere: The reaction should be conducted under a positive pressure of a dry, inert gas such as nitrogen or argon. This is typically achieved using a Schlenk line or in a glovebox.[9]
-
Proper Glassware Preparation: Glassware should be oven-dried (at >120 °C for several hours) or flame-dried under vacuum immediately before use to remove adsorbed moisture.[6]
-
Issue 2: The reaction is foaming, bubbling, or the pressure in the vessel is increasing.
-
Probable Cause: This is a strong indication of significant water contamination leading to the formation of carbon dioxide gas.[3]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. Ensure the reaction is properly vented to a fume hood.
-
Identify the Moisture Source: Systematically investigate all potential sources of water as outlined in Issue 1. A significant amount of gas evolution points to a considerable breach in your anhydrous technique.
-
Review Catalyst Choice: Some catalysts can also promote the isocyanate-water reaction. Ensure your catalyst is selective for the desired reaction (e.g., isocyanate-alcohol).
-
Data Presentation
Table 1: Recommended Maximum Water Content in Solvents for Isocyanate Reactions
| Solvent Grade | Maximum Water Content (ppm) | Recommended for |
| Standard Grade | > 500 | Not recommended for moisture-sensitive reactions |
| Urethane Grade | < 500 | General purpose polyurethane synthesis[1] |
| Anhydrous Grade | < 50 | High-purity applications and sensitive reactions |
| High-Purity/Custom Dried | < 10 | Critical applications in drug development and materials science |
Table 2: Relative Reactivity of Isocyanates with Common Nucleophiles
| Nucleophile | Relative Reaction Rate | Byproducts |
| Primary Aliphatic Amine | ~100,000 | Urea |
| Secondary Aliphatic Amine | ~20,000 - 50,000 | Urea |
| Primary Aromatic Amine | ~200 - 300 | Urea |
| Primary Hydroxyl | 100 | Urethane |
| Water | Variable, often comparable to or faster than alcohols depending on conditions and catalysis | Amine + CO2, then Urea |
Note: Relative rates are approximate and can be influenced by factors such as solvent, temperature, and catalyst.[2]
Experimental Protocols
Protocol 1: Drying an Organic Solvent with Activated 3Å Molecular Sieves
This protocol describes a common and effective method for drying solvents to low ppm levels of water.
-
Sieve Activation:
-
Place the required amount of 3Å molecular sieves (typically 10-20% of the solvent volume) in a dry Schlenk flask.[3]
-
Heat the flask to 180-200 °C under a high vacuum for at least 8 hours. A sand bath or heating mantle can be used for heating.[3]
-
Allow the flask to cool to room temperature under a positive pressure of dry nitrogen or argon.[3]
-
-
Solvent Drying:
-
In a separate oven-dried flask, add the solvent to be dried.
-
Under a positive pressure of inert gas, carefully transfer the activated molecular sieves to the solvent.
-
Seal the flask and allow it to stand for a minimum of 48-72 hours. Occasional swirling can improve the drying efficiency.[3]
-
-
Solvent Transfer:
-
Use a dry, inert gas-flushed syringe or cannula to withdraw the required amount of dry solvent for your reaction.
-
Protocol 2: Setting up an Anhydrous Reaction using a Schlenk Line
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.
-
Glassware Preparation:
-
Assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel). Ensure all joints are lightly greased with a suitable vacuum grease.
-
Oven-dry the assembled glassware at >120 °C for at least 4 hours, or overnight.[10]
-
-
Inert Atmosphere Purge:
-
While the glassware is still warm, attach it to the Schlenk line via flexible tubing.
-
Perform at least three vacuum/inert gas cycles to remove air and residual moisture from the apparatus. To do this, evacuate the glassware using the vacuum manifold for several minutes, then backfill with dry nitrogen or argon.
-
-
Reagent Addition:
-
Add dry solvents and liquid reagents via a gas-tight syringe or cannula through a rubber septum.
-
Add solid reagents under a positive flow of inert gas. For highly sensitive solids, a solids addition tube or transfer in a glovebox is recommended.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the inert gas outlet of the Schlenk line.
-
Visualizations
Caption: Reaction pathway of isocyanate with water versus alcohol.
Caption: Troubleshooting workflow for moisture contamination.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. poliuretanos.net [poliuretanos.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. measurlabs.com [measurlabs.com]
- 6. quveon.com [quveon.com]
- 7. US5229454A - Process for removing water from polyurethane ingredients - Google Patents [patents.google.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. wernerblank.com [wernerblank.com]
- 10. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
Technical Support Center: Optimizing Urea Formation from Methyl 2-Isocyanatobenzoate
Welcome to the technical support center for the synthesis of urea derivatives from methyl 2-isocyanatobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the formation of a urea derivative from this compound?
A1: The reaction involves the nucleophilic addition of a primary or secondary amine to the isocyanate group of this compound. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of a urea linkage.
Q2: What are the typical starting materials and reagents required?
A2: The essential starting materials are this compound and a primary or secondary amine. The reaction is typically carried out in an anhydrous aprotic solvent.
Q3: How do I monitor the progress of the reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the starting materials (amine and isocyanate) and the appearance of the product spot indicate the progression of the reaction. The spots can be visualized under UV light.[1]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction is not proceeding, or the yield of the desired urea is very low.
| Possible Cause | Suggested Solution |
| Low Nucleophilicity of the Amine | Amines with electron-withdrawing groups may exhibit reduced nucleophilicity, leading to a sluggish or incomplete reaction. Consider using a stronger base to deprotonate the amine or increasing the reaction temperature. Note that reactions with highly deactivated amines, such as p-nitroaniline, may fail to proceed under standard conditions.[1] |
| Instability of the Isocyanate | Isocyanates can be sensitive to moisture, which leads to the formation of an unstable carbamic acid that can decompose to an amine and carbon dioxide.[2] Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Steric Hindrance | Highly hindered amines or isocyanates can slow down the reaction rate. Increasing the reaction temperature or using a catalyst may be necessary to overcome the steric barrier. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile (MeCN) have been shown to promote higher conversion and yield compared to less polar solvents like toluene or THF.[3] |
| Low Reaction Temperature | For many amine-isocyanate reactions, room temperature is sufficient. However, for less reactive starting materials, gentle heating may be required. A general procedure for the synthesis of aryl urea derivatives suggests maintaining the reaction at room temperature for 3-4 hours. |
Formation of Side Products
Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of byproducts.
| Possible Cause | Suggested Solution |
| Biuret Formation | An excess of the isocyanate can react with the newly formed urea linkage to form a biuret.[2] This side reaction is more prevalent at higher temperatures. To minimize biuret formation, use a stoichiometric amount or a slight excess of the amine. Add the isocyanate dropwise to the amine solution to avoid localized high concentrations of the isocyanate. |
| Reaction with Solvent | Protic solvents like water or alcohols will react with the isocyanate. Ensure the use of anhydrous aprotic solvents. |
| Intramolecular Cyclization | The presence of the methyl ester group ortho to the newly formed urea linkage creates the potential for intramolecular cyclization, especially under basic or acidic conditions or at elevated temperatures, to form dihydroquinazolinone derivatives.[4] Keep the reaction temperature as low as possible and work under neutral conditions if cyclization is a concern. |
| Amidation of the Ester | The amine starting material could potentially react with the methyl ester group of this compound, leading to an amide byproduct. This is more likely with highly reactive amines or at elevated temperatures. Running the reaction at lower temperatures can favor the more rapid reaction with the isocyanate. |
Experimental Protocols
General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1 equivalent)
-
Primary or secondary amine (1-1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1 equivalent) in anhydrous DCM or MeCN under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
For purification, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography on silica gel may be employed.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of urea formation. Please note that this data is compiled from related urea synthesis reactions and should be used as a general guide for optimizing your specific reaction with this compound.
Table 1: Effect of Solvent on Isocyanate Formation Yield
| Solvent | Conversion (%) | Yield (%) |
| Toluene | 82 | 78 |
| THF | Low | Trace |
| MeCN | >99 | 94 |
| DMF | High | - |
Conditions: Benzyl azide to benzyl isocyanate conversion, 4 hours at 50°C. Data adapted from a microwave-assisted synthesis study and may serve as a proxy for solvent effects in urea synthesis from isocyanates.
Table 2: Effect of Amine Nucleophilicity on Urea Yield in Aqueous Media
| Amine | Yield (%) |
| Anisole | Excellent |
| n-methyl phenyl amine | 80 |
| p-nitro aniline | 0 |
Conditions: Reaction with 1-fluoro-4-isocyanatobenzene in water at 5°C. This demonstrates the critical role of amine nucleophilicity.[1]
Visualizations
Below are diagrams illustrating the key chemical processes and a troubleshooting workflow.
References
- 1. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 4. A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 2-Isocyanatobenzoate
Welcome to the technical support center for the purification of crude methyl 2-isocyanatobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 45-49 °C | Sigma-Aldrich |
| Boiling Point | 101 °C at 2 mmHg | Sigma-Aldrich |
| 118-119 °C at 0.8 mmHg | Sigma-Aldrich |
Q2: What are the most common impurities in crude this compound synthesized from methyl anthranilate?
A2: The impurity profile of crude this compound can vary depending on the synthetic route and reaction conditions. When synthesized from methyl anthranilate, common impurities may include:
-
Unreacted Methyl Anthranilate: Incomplete reaction can leave residual starting material.
-
Symmetrical Urea Byproduct (bis(2-carbomethoxyphenyl)urea): Isocyanates are highly susceptible to hydrolysis. Trace amounts of water in the reaction mixture can lead to the formation of an unstable carbamic acid, which then decomposes to an amine (methyl anthranilate) and carbon dioxide. The newly formed amine can then react with another molecule of this compound to form a highly insoluble symmetrical urea.
-
Polymeric Byproducts: Isocyanates can self-polymerize, especially at elevated temperatures, to form trimers (isocyanurates) and other oligomers.
-
Residual Solvents and Reagents: Solvents used in the synthesis (e.g., toluene, ethyl acetate) and any excess reagents must be removed.
Q3: Why is my crude this compound a solid, and how does this affect purification?
A3: this compound has a melting point between 45-49 °C, meaning it is a solid at room temperature. This allows for purification by recrystallization, which can be a very effective method for removing both more and less polar impurities. Its relatively low boiling point under vacuum also makes vacuum distillation a viable purification technique.
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities. The spots can be visualized under UV light. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to assess the purity of the final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound.
Issue 1: A white, insoluble precipitate forms in my crude product or during purification.
-
Probable Cause: This is a classic sign of the formation of the symmetrical urea byproduct, bis(2-carbomethoxyphenyl)urea. This occurs when the isocyanate reacts with water.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction and purification are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use anhydrous solvents for both the reaction and any subsequent purification steps like chromatography or recrystallization.
-
Filtration: The urea byproduct is often insoluble in common organic solvents. It can sometimes be removed by filtration of the crude product dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) before proceeding with further purification.
-
Issue 2: The product darkens or solidifies in the distillation apparatus.
-
Probable Cause: This indicates thermal decomposition or polymerization of the isocyanate. Isocyanates can polymerize at elevated temperatures.
-
Troubleshooting Steps:
-
Lower Distillation Temperature: Use a high-vacuum pump to lower the distillation pressure, which will in turn lower the required distillation temperature.
-
Short Path Distillation: Employ a short path distillation apparatus to minimize the residence time of the hot isocyanate in the distillation setup.
-
Avoid Overheating: Use a heating mantle with a stirrer and a thermometer to carefully control the temperature of the distillation pot. Do not exceed the required temperature.
-
Issue 3: Low recovery after recrystallization.
-
Probable Cause: This could be due to several factors related to the choice of solvent and the procedure.
-
Troubleshooting Steps:
-
Optimize Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent screening should be performed with small amounts of crude material. Hexane or hexane/ethyl acetate mixtures are good starting points to investigate.
-
Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution. Using too much solvent will result in low recovery.
-
Slow Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
Concentrate the Mother Liquor: If the yield is still low, the mother liquor can be concentrated and a second crop of crystals can be obtained. Check the purity of this second crop by TLC.
-
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
This protocol is a general guideline and may need to be optimized based on the scale of the reaction and the specific impurity profile.
Materials:
-
Crude this compound
-
Short path distillation apparatus
-
Vacuum pump capable of reaching <1 mmHg
-
Heating mantle with magnetic stirring
-
Dry ice/acetone or liquid nitrogen cold trap
Procedure:
-
Assemble a clean, dry short path distillation apparatus. Ensure all joints are well-sealed with vacuum grease.
-
Place the crude this compound in the distillation flask.
-
Attach the apparatus to a high-vacuum line equipped with a cold trap.
-
Slowly and carefully apply the vacuum.
-
Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask with stirring.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., 101 °C at 2 mmHg). The receiving flask can be cooled with an ice bath to ensure efficient condensation.
-
Monitor the distillation for any signs of decomposition or polymerization.
-
Once the distillation is complete, carefully release the vacuum with an inert gas and collect the purified product.
Protocol 2: Recrystallization of Crude this compound
This protocol provides a general procedure for recrystallization. The ideal solvent system should be determined experimentally.
Materials:
-
Crude this compound
-
Anhydrous recrystallization solvent (e.g., hexane, heptane, or a mixture of hexane and a small amount of ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with swirling until the solid dissolves. Add more solvent in small portions only if necessary to fully dissolve the solid at the boiling point of the solvent.
-
Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of the purified product should form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting common issues in this compound purification.
References
identifying and minimizing side products in isocyanate reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side products in isocyanate reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during isocyanate-based experiments.
Issue: Low Yield or Incomplete Reaction
| Possible Cause | Recommended Action | Analytical Verification |
| Moisture Contamination: Water reacts with isocyanates to form unstable carbamic acids, which then decompose into amines and carbon dioxide. The amine can then react with another isocyanate to form a stable, often insoluble, urea. This consumes two equivalents of isocyanate for every mole of water.[1] | Rigorous Drying of Reagents and Solvents: Use anhydrous solvents and dry hygroscopic reagents (e.g., polyols) before use.[1] Inert Atmosphere: Conduct the reaction under a dry inert atmosphere (e.g., nitrogen or argon).[1] | Karl Fischer Titration: Quantify water content in starting materials.[2][3] FTIR Spectroscopy: Look for the appearance of urea peaks (around 1640 cm⁻¹) and the disappearance of the NCO peak (around 2270 cm⁻¹). |
| Incorrect Stoichiometry: An improper ratio of isocyanate to hydroxyl or amine groups can lead to incomplete conversion.[4] | Precise Calculation and Measurement: Carefully calculate and measure the molar equivalents of your reactants. | HPLC or GC-MS: Quantify the concentration of unreacted starting materials in the crude reaction mixture. |
| Inactive or Inappropriate Catalyst: Many isocyanate reactions require a catalyst to proceed at a reasonable rate. The catalyst may be inactive or not suitable for the specific reaction.[4] | Catalyst Selection: Choose a catalyst known to be effective for your specific reaction (e.g., dibutyltin dilaurate for urethane formation).[4] Use Fresh Catalyst: Ensure the catalyst has not degraded during storage. Optimize Concentration: Titrate the catalyst concentration to find the optimal level for your reaction. | Reaction Kinetics Monitoring: Use in-situ FTIR or NMR to monitor the rate of disappearance of the isocyanate peak with different catalysts or concentrations. |
Issue: Formation of an Insoluble White Precipitate
| Possible Cause | Recommended Action | Analytical Verification |
| Urea Formation: As mentioned above, water contamination leads to the formation of disubstituted ureas, which are often insoluble in common organic solvents.[1] | Strict Moisture Control: Implement rigorous drying procedures for all reagents, solvents, and glassware.[1] | FTIR Spectroscopy: The precipitate will show characteristic urea carbonyl (C=O) stretching vibrations around 1640 cm⁻¹. Elemental Analysis: Confirm the elemental composition of the precipitate. |
Issue: Product is a Gel or Insoluble Solid
| Possible Cause | Recommended Action | Analytical Verification |
| Isocyanate Trimerization: At elevated temperatures and in the presence of certain catalysts, isocyanates can cyclotrimerize to form highly stable and cross-linked isocyanurate rings.[4] | Temperature Control: Maintain a lower reaction temperature.[4] Catalyst Selection: Choose catalysts that favor urethane/urea formation over trimerization. Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts.[4] | FTIR Spectroscopy: Isocyanurate rings show a characteristic absorption band around 1700-1715 cm⁻¹. Solid-State NMR: Can be used to identify the isocyanurate structure in the insoluble product. |
Issue: Product Yellowing
| Possible Cause | Recommended Action | Analytical Verification |
| Oxidation of Aromatic Amines: If aromatic isocyanates are used, any side reaction with water will produce aromatic amines. These amines can oxidize to form colored quinone-type structures, especially when exposed to heat or UV light.[5][6] | Minimize Water Content: Prevents the formation of the amine precursor. Use Aliphatic Isocyanates: Aliphatic isocyanates do not form these colored byproducts.[6] Protect from Light and Heat: Store the product in a cool, dark place. | UV-Vis Spectroscopy: The yellowed product will show absorption in the visible region of the spectrum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in isocyanate chemistry?
A1: The most common side reactions include:
-
Reaction with Water: Leads to the formation of ureas and carbon dioxide.[1]
-
Dimerization: Formation of uretidinediones.
-
Trimerization: Formation of isocyanurates.[4]
-
Allophanate and Biuret Formation: Reaction of excess isocyanate with urethane or urea linkages, respectively, leading to cross-linking.[4]
Q2: How can I detect the formation of side products?
A2: Several analytical techniques can be used:
-
Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for monitoring the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of characteristic peaks for urethanes (~1700-1730 cm⁻¹), ureas (~1640 cm⁻¹), and isocyanurates (~1700-1715 cm⁻¹).[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the chemical structures of the desired product and any side products formed.[9][10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify unreacted starting materials, the desired product, and soluble side products.[13][14][15]
Q3: How does temperature affect isocyanate side reactions?
A3: Higher temperatures generally increase the rate of all reactions, but they can disproportionately favor certain side reactions. For example, trimerization to isocyanurates and the formation of allophanates and biurets are more prevalent at elevated temperatures.[4][16]
Q4: What is the role of catalysts in controlling side reactions?
A4: Catalysts can significantly influence the selectivity of isocyanate reactions. Some catalysts, like certain tertiary amines and organometallic compounds (e.g., dibutyltin dilaurate), are highly selective for the urethane reaction.[4] Others may promote side reactions like trimerization. The choice and concentration of the catalyst are crucial for minimizing side product formation.[17]
Q5: How does solvent choice impact my reaction?
A5: The polarity of the solvent can affect reaction rates. Generally, polar aprotic solvents can accelerate the reaction of isocyanates with nucleophiles. It is crucial to use anhydrous solvents to prevent the reaction of isocyanates with water.
Data on Minimizing Side Products
The following tables provide illustrative data on how reaction parameters can be adjusted to minimize common side products.
Table 1: Effect of Temperature on Isocyanurate Formation
| Reaction Temperature (°C) | Desired Urethane Product (%) | Isocyanurate Side Product (%) |
| 25 | 98 | < 2 |
| 50 | 95 | 5 |
| 80 | 85 | 15 |
| 100 | 70 | 30 |
Illustrative data based on the general principle that higher temperatures favor trimerization.[4]
Table 2: Effect of Catalyst on Reaction Selectivity
| Catalyst | Catalyst Loading (mol%) | Desired Urethane Product (%) | Isocyanurate Side Product (%) |
| Dibutyltin dilaurate | 0.1 | 99 | < 1 |
| Tertiary Amine A | 0.5 | 97 | 3 |
| Tertiary Amine B | 0.5 | 92 | 8 |
| Potassium Acetate | 1.0 | 60 | 40 |
Illustrative data demonstrating that catalyst selection is critical for minimizing trimerization.[4]
Table 3: Impact of NCO:OH Stoichiometric Ratio on Allophanate Formation
| NCO:OH Ratio | Urethane Product (%) | Allophanate Side Product (%) |
| 1.0:1.0 | 99 | < 1 |
| 1.1:1.0 | 90 | 10 |
| 1.2:1.0 | 80 | 20 |
| 1.5:1.0 | 65 | 35 |
Illustrative data showing that an excess of isocyanate promotes allophanate formation.[4]
Experimental Protocols
Protocol 1: In-situ FTIR Monitoring of an Isocyanate Reaction
-
Setup: Equip a reaction vessel with an in-situ Attenuated Total Reflectance (ATR) FTIR probe.
-
Background Spectrum: Record a background spectrum of the solvent and catalyst at the reaction temperature.
-
Reactant Addition: Add the alcohol or amine reactant to the vessel and begin stirring.
-
Initiate Reaction: Add the isocyanate reactant to initiate the reaction.
-
Data Acquisition: Begin collecting FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Analysis: Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹) and the increase in the absorbance of the urethane or urea peak. Plot the peak areas against time to determine reaction kinetics.
Protocol 2: Quantification of Unreacted Isocyanate by HPLC
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture and immediately quench it with a derivatizing agent (e.g., 1-(2-pyridyl)piperazine) in a known volume of solvent.[15][18]
-
Standard Preparation: Prepare a series of standard solutions of the derivatized isocyanate of known concentrations.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).[15]
-
Detection: UV detector at a wavelength appropriate for the derivatized isocyanate.
-
-
Quantification: Generate a calibration curve from the standard solutions and use it to determine the concentration of unreacted isocyanate in the quenched reaction samples.[13]
Protocol 3: Identification of Side Products by ¹H NMR Spectroscopy
-
Sample Preparation: After the reaction is complete, work up the reaction mixture to isolate the crude product. Dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Analysis:
-
Identify the characteristic peaks for the desired product.
-
Look for unexpected peaks that may correspond to side products. For example, the NH protons of urethanes, ureas, allophanates, and biurets will appear at different chemical shifts.[11]
-
Compare the spectrum to reference spectra of potential side products if available.
-
Visual Diagrams
Caption: Main reaction pathways for isocyanates.
Caption: Troubleshooting decision tree for isocyanate reactions.
Caption: General experimental workflow for reaction analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. science.rsu.lv [science.rsu.lv]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. partinchem.com [partinchem.com]
- 6. ar15.com [ar15.com]
- 7. azom.com [azom.com]
- 8. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 9. researchgate.net [researchgate.net]
- 10. periodicos.ufms.br [periodicos.ufms.br]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. epa.gov [epa.gov]
Technical Support Center: Catalysis of Methyl 2-Isocyanatobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for professionals utilizing methyl 2-isocyanatobenzoate in their experiments. The following sections offer troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalyst performance to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the catalyzed reactions of this compound, particularly in the synthesis of quinazolinone derivatives.
1. Low or No Product Yield
-
Question: My reaction shows a very low yield or no formation of the desired quinazolinone product. What are the potential causes and how can I resolve this?
-
Answer: Low or no product yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimized for your specific catalyst system. Some protocols may necessitate elevated temperatures (e.g., >120°C), while others proceed under milder conditions. A temperature screening experiment can help identify the optimal range.[1]
-
Reaction Time: The time required for reaction completion can vary significantly, from a few hours to over 24 hours.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration and confirm the consumption of starting material.
-
Solvent: The choice of solvent is critical and can significantly influence the reaction outcome. Common solvents for quinazolinone synthesis include ethanol, toluene, and DMF.[1] The solubility of reactants and the catalyst, as well as the solvent's boiling point, should be considered.
-
-
Catalyst-Related Issues:
-
Catalyst Deactivation: The catalyst may be inactive or may have deactivated during the reaction. For palladium-catalyzed reactions, it is crucial to handle catalysts and ligands under an inert atmosphere to prevent oxidation.[2] If catalyst poisoning by impurities in reagents or solvents is suspected, purification of starting materials and the use of anhydrous, degassed solvents are recommended.[3]
-
Insufficient Catalyst Loading: The amount of catalyst might be too low for the reaction scale or the reactivity of the substrate. A stepwise increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) may improve the yield.[2]
-
Inappropriate Catalyst Choice: The selected catalyst may not be optimal for the desired transformation. A screening of different types of catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts, or metal catalysts) may be necessary to identify a more efficient system.
-
-
Reagent Quality and Handling:
-
Moisture: Isocyanates are highly reactive towards water. Ensure all reagents and solvents are anhydrous and that the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Materials: Impurities in the this compound or other reactants can interfere with the reaction or poison the catalyst. Purification of starting materials before use is advisable.
-
-
2. Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction. What are the likely byproducts and how can I minimize their formation?
-
Answer: The formation of side products can compete with the desired reaction pathway, leading to reduced yields and purification challenges.
-
Common Side Reactions and Byproducts:
-
Urea Formation: In the presence of trace amounts of water, the isocyanate group can hydrolyze to form an unstable carbamic acid, which then decomposes to an amine. This amine can then react with another molecule of the isocyanate to form a urea byproduct.
-
Polymerization: Isocyanates can undergo self-polymerization, especially at elevated temperatures or in the presence of certain catalysts.
-
Hydrodehalogenation (in cross-coupling reactions): In palladium-catalyzed reactions involving halo-substituted precursors, a common side reaction is the replacement of the halogen with a hydrogen atom, leading to an undesired byproduct.[3]
-
-
Strategies to Minimize Side Products:
-
Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of moisture is paramount to prevent hydrolysis and subsequent urea formation.
-
Control of Reaction Temperature: Maintaining the optimal reaction temperature can help to minimize temperature-induced side reactions like polymerization.
-
Optimization of Catalyst and Ligand System: In catalytic reactions, the choice of catalyst and, if applicable, the ligand can significantly influence the selectivity towards the desired product. For instance, in Buchwald-Hartwig aminations, the selection of an appropriate phosphine ligand is critical to suppress the formation of byproducts.[3]
-
-
Data Presentation: Catalyst Performance
The following tables summarize quantitative data on the impact of different catalysts on the reaction of this compound and related substrates. This data is compiled from various literature sources to provide a comparative overview.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst System | Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | Methyl 2-bromobenzoate + Piperidine | 0.5 | 24 | 75 | [2] |
| Pd(OAc)₂ / XPhos | Methyl 2-bromobenzoate + Piperidine | 1.0 | 24 | 92 | [2] |
| Pd(OAc)₂ / XPhos | Methyl 2-bromobenzoate + Piperidine | 2.0 | 24 | 98 | [2] |
Table 2: Comparison of Different Catalysts for Quinazolinone Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| p-TSA | Isatins + Tetrahydroisoquinolines | Toluene | 120 | Not specified | 52-82 |
| DMAP | 2-Aminobenzamides + (Boc)₂O | Not specified | RT | 12 h | Poor to Excellent |
| 2-Bromopyridine | N-aryl amides + Isocyanates | Not specified | Not specified | Not specified | 41-92 |
| Copper(II) Complex | Alcohols + Aminobenzamides | Toluene | 90 | Not specified | up to 96 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Intramolecular Cyclization of this compound
This protocol provides a general framework for screening different catalysts for the intramolecular cyclization of this compound to form a quinazolinone derivative.
Materials:
-
This compound
-
Selected Catalyst (e.g., Lewis acid, Brønsted acid, or organocatalyst)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, Acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessels (e.g., Schlenk tubes or sealed vials)
-
Stirring and heating apparatus
-
TLC plates and developing chamber
-
LC-MS for reaction monitoring
Procedure:
-
Preparation: Under an inert atmosphere, add this compound (1.0 eq) to a pre-dried reaction vessel.
-
Solvent Addition: Add the desired anhydrous solvent to the reaction vessel.
-
Catalyst Addition: Add the selected catalyst (typically 1-10 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will depend on the nature of the catalyst and solvent used. A typical work-up may involve quenching the reaction, extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to isolate the desired quinazolinone derivative.
Mandatory Visualizations
Caption: Experimental workflow for catalyst screening.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Managing Exothermic Isocyanate Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing temperature control in exothermic isocyanate reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Rapid, uncontrolled temperature increase (runaway reaction) at the start of the reaction.
-
Probable Cause: The initial rate of reaction is too high, generating heat faster than it can be dissipated. This can be due to several factors, including the rapid addition of a highly reactive isocyanate, high initial concentrations of reactants, or the presence of a highly active catalyst. Runaway reactions are a significant safety hazard in the chemical industry and require careful management to prevent explosions, fires, and other catastrophic events.[1][2][3][4]
-
Troubleshooting Steps:
-
Reduce Reactant Addition Rate: Add the isocyanate or catalyst dropwise or via a syringe pump to control the reaction rate.[5] For larger-scale reactions, this is a crucial step to prevent thermal runaway.[5]
-
Dilute Reactants: Lowering the concentration of reactants by adding more solvent can help to moderate the reaction rate and improve heat dissipation.
-
Pre-cool the Reaction Mixture: Start the reaction at a lower temperature to reduce the initial reaction rate.
-
Improve Heat Removal: Ensure efficient stirring and consider using a cooling bath (e.g., ice-water or dry ice-acetone) to actively remove heat from the reaction vessel. For larger setups, jacketed reactors or heat exchangers are effective methods for temperature control.[6]
-
Re-evaluate Catalyst Choice and Concentration: Use a less active catalyst or a lower concentration of the current catalyst to slow down the reaction.
-
Issue 2: A sudden temperature spike occurs after an induction period.
-
Probable Cause: This can indicate an autocatalytic reaction, where a product of the reaction also acts as a catalyst, leading to an accelerated reaction rate over time.[7] It can also be caused by the slow dissolution of a solid reactant or catalyst, leading to a sudden increase in its concentration in the reaction mixture.
-
Troubleshooting Steps:
-
Investigate Autocatalysis: Review the literature for the specific isocyanate reaction to determine if autocatalysis is a known phenomenon. If so, the temperature must be carefully monitored throughout the entire reaction, not just at the beginning.
-
Ensure Homogeneous Reaction Mixture: If using solid reactants or catalysts, ensure they are finely powdered and well-dispersed in the reaction mixture to promote a consistent reaction rate.
-
Controlled Reagent Addition: Even with an induction period, a slow and controlled addition of the limiting reagent is a key strategy to maintain temperature control.
-
Issue 3: The reaction temperature is difficult to maintain at the desired setpoint.
-
Probable Cause: Inadequate heat transfer, an undersized cooling system, or a highly exothermic reaction that is generating heat at the limit of the cooling capacity.
-
Troubleshooting Steps:
-
Improve Heat Transfer:
-
Increase the stirring rate to improve convection within the reaction vessel.
-
Use a reaction vessel with a larger surface area-to-volume ratio.
-
Ensure good thermal contact between the reaction vessel and the cooling medium.
-
-
Upgrade Cooling System: If the reaction consistently overheats, the cooling system may be insufficient. Consider using a more powerful cooling bath or a cryostat for better temperature regulation.
-
Process Modifications: For persistently problematic reactions, consider alternative strategies such as continuous flow chemistry, which offers superior heat transfer and temperature control compared to batch reactions.[5]
-
Issue 4: The formation of a white, insoluble solid is observed, accompanied by gas evolution and an exotherm.
-
Probable Cause: This is a classic sign of water contamination in the reaction.[8] Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[9][10] The amine then rapidly reacts with another isocyanate molecule to form a disubstituted urea, which is often insoluble.[8][9] This side reaction is also exothermic.
-
Troubleshooting Steps:
-
Rigorous Drying of Reagents and Solvents: Ensure all solvents and liquid reagents are thoroughly dried before use. Common drying agents include molecular sieves or distillation from appropriate drying agents.
-
Drying of Glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere immediately before use.[8]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[8]
-
Karl Fischer Titration: Quantify the water content in your solvents and reagents to ensure they meet the required dryness for the reaction.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of that can affect temperature control?
A1: Besides the reaction with water, two other common exothermic side reactions are:
-
Allophanate and Biuret Formation: An excess of isocyanate can react with the newly formed urethane or urea linkages, respectively. These reactions are often catalyzed by the same catalysts used for the main urethane formation.[11]
-
Trimerization (Isocyanurate Formation): In the presence of certain catalysts (especially strong bases) and at elevated temperatures, isocyanates can cyclotrimerize to form highly stable and often insoluble isocyanurate rings.[9][12] This is a highly exothermic process.
Q2: How can I quantitatively assess the exothermicity of my specific isocyanate reaction?
A2: Differential Scanning Calorimetry (DSC) is a powerful technique for studying the heat flow of a reaction.[5][6][7][13][14][15] It can be used to determine the total heat of reaction (enthalpy), the onset temperature of the exotherm, and the rate of heat release as a function of temperature. This data is crucial for safe scale-up of reactions. Reaction calorimeters can also provide valuable data on heat release under process-like conditions.
Q3: What is the best way to monitor the progress of my isocyanate reaction in real-time to anticipate temperature changes?
A3: In-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent method for real-time reaction monitoring.[16][17][18][19] By tracking the disappearance of the characteristic isocyanate peak (around 2250-2285 cm⁻¹), you can monitor the reaction rate and conversion in real-time. This allows for immediate adjustments to reaction parameters, such as the addition rate of reagents, to maintain temperature control.
Q4: Are there any general safety protocols I should always follow when working with isocyanates?
A4: Yes, due to their toxicity and reactivity, stringent safety measures are essential:
-
Work in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and compatible gloves (e.g., nitrile or neoprene).[20]
-
Have a spill kit readily available that includes an appropriate neutralizing agent (e.g., a solution of sodium carbonate or a commercial isocyanate neutralizer).
-
Never work alone, especially when running a new or scaled-up reaction.
-
Be aware of the potential for runaway reactions and have a clear plan for emergency cooling or quenching of the reaction.
Data Presentation
Table 1: Enthalpy of Urethane Formation for Various Isocyanates and Alcohols
| Isocyanate | Alcohol | Enthalpy of Formation (kcal/mol) |
| Phenyl isocyanate | n-butyl | -25.1 |
| Phenyl isocyanate | Isobutyl | -24.1 |
| Phenyl isocyanate | sec-butyl | -23.4 |
| o-tolyl isocyanate | n-butyl | -23.5 |
| o-tolyl isocyanate | Isobutyl | -22.1 |
| o-tolyl isocyanate | sec-butyl | -21.7 |
| m-tolyl isocyanate | n-butyl | -19.5 |
| m-tolyl isocyanate | Isobutyl | -19.1 |
| m-tolyl isocyanate | sec-butyl | -18.5 |
| p-tolyl isocyanate | n-butyl | -24.7 |
| p-tolyl isocyanate | Isobutyl | -23.9 |
| p-tolyl isocyanate | sec-butyl | -23.6 |
| 2,4-toluene diisocyanate | n-butyl | -22.0 |
| 2,4-toluene diisocyanate | Isobutyl | -21.3 |
| 2,4-toluene diisocyanate | sec-butyl | -20.6 |
Data sourced from literature. The heat of formation for polyurethane reactions generally ranges from -16 to -34 kcal/mol.[21]
Table 2: Thermal Properties of Common Solvents for Isocyanate Reactions
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Thermal Conductivity (W/m·K) |
| Tetrahydrofuran (THF) | 66 | 0.889 | 7.5 | 0.167 |
| Toluene | 111 | 0.867 | 2.4 | 0.131 |
| Acetone | 56 | 0.791 | 21 | 0.160 |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | 37 | 0.181 |
| Acetonitrile | 82 | 0.786 | 37.5 | 0.191 |
| Chloroform | 61 | 1.48 | 4.8 | 0.129 |
Note: The choice of solvent can influence the reaction rate and the solubility of reactants and products, which in turn can affect heat transfer.[22][23]
Experimental Protocols
Methodology 1: Determining Reaction Exotherm using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pre-mixed, unreacted isocyanate and polyol components into a standard aluminum DSC pan. The components should be mixed quickly and immediately before loading into the DSC to minimize pre-reaction.
-
Crimp the lid onto the pan to seal it. A pierced lid can be used if volatile byproducts are not expected to interfere with the measurement.[6]
-
-
Instrument Setup:
-
Thermal Program:
-
Data Analysis:
-
The resulting DSC curve will show an exothermic peak.
-
Integrate the area under the peak to determine the total heat of reaction (ΔH).[13]
-
The onset temperature of the peak indicates the temperature at which the reaction begins to accelerate under the experimental conditions.
-
Methodology 2: In-Situ Monitoring of Isocyanate Consumption using FTIR Spectroscopy
-
Instrument and Probe Setup:
-
Use an FTIR spectrometer equipped with a fiber-optic Attenuated Total Reflectance (ATR) probe.
-
Ensure the probe material (e.g., zinc selenide or diamond) is chemically compatible with the reaction mixture.
-
-
Reaction Setup:
-
Set up the reaction in a suitable vessel that allows for the immersion of the FTIR probe and includes provisions for stirring, temperature control, and an inert atmosphere.
-
Position the tip of the ATR probe in the reaction mixture, ensuring it is fully submerged.
-
-
Data Acquisition:
-
Record a background spectrum of the solvent and all reactants except the isocyanate.
-
Start the reaction by adding the isocyanate.
-
Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
Monitor the intensity of the isocyanate peak (a sharp, distinct peak around 2250-2285 cm⁻¹).[17]
-
The decrease in the area or height of this peak over time is directly proportional to the consumption of the isocyanate.
-
Plot the peak area versus time to obtain a reaction profile, which can be used to determine the reaction rate and endpoint.
-
Visualizations
Caption: Workflow for Determining Reaction Exotherm using DSC.
Caption: Logical Steps for Troubleshooting a Runaway Reaction.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. csb.gov [csb.gov]
- 3. icheme.org [icheme.org]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 8. benchchem.com [benchchem.com]
- 9. Isocyanate - Wikipedia [en.wikipedia.org]
- 10. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. nexus-analytics.com.my [nexus-analytics.com.my]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Evidence by in situ FTIR spectroscopy and isotopic effect of new assignments for isocyanate species vibrations on Ag/Al2O3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 22. researchgate.net [researchgate.net]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. mit.imt.si [mit.imt.si]
Technical Support Center: Overcoming Challenges with Sterically Hindered Amines and Isocyanates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low reactivity of sterically hindered amines with isocyanates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the reaction of sterically hindered amines with isocyanates.
Problem 1: Low or No Reaction Conversion
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be effective for the specific substrates.
-
Solution: Screen a panel of catalysts. Organometallic catalysts such as dibutyltin dilaurate (DBTDL) or zinc octoate are often effective. Tertiary amine catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be employed. For highly hindered systems, consider more specialized catalysts.
-
-
Inappropriate Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by techniques like thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy to avoid decomposition.
-
-
Solvent Effects: The solvent may not be optimal for the reaction.
-
Solution: Switch to a more polar, aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to better solvate the transition state.
-
Problem 2: Side Product Formation
Possible Causes & Solutions:
-
Isocyanate Self-Polymerization: This is common at elevated temperatures and in the presence of certain catalysts.
-
Solution: Maintain a lower reaction temperature and control the rate of isocyanate addition. Consider using a less reactive catalyst or a catalyst that is more selective for the amine-isocyanate reaction.
-
-
Allophanate or Biuret Formation: Excess isocyanate can react with the newly formed urea or urethane linkage.
-
Solution: Use a stoichiometric amount of the isocyanate or a slight excess of the amine. Add the isocyanate slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for reacting sterically hindered amines with isocyanates?
A1: The choice of catalyst is highly dependent on the specific substrates. However, a good starting point is to screen organotin compounds like DBTDL and tertiary amines such as DABCO. For particularly challenging reactions, consider using more potent catalysts, but be mindful of potential side reactions.
Q2: How can I monitor the progress of my reaction in real-time?
A2: In-situ Fourier-transform infrared (FTIR) spectroscopy is an excellent technique for real-time monitoring. The disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urea/urethane carbonyl peak (around 1640-1700 cm⁻¹) can be tracked. Alternatively, periodic sampling and analysis by TLC, high-performance liquid chromatography (HPLC), or gas chromatography (GC) can be used.
Q3: What are some alternative coupling reagents if the direct reaction fails?
A3: If the direct reaction between the sterically hindered amine and isocyanate is unsuccessful, consider a multi-step approach. For example, the amine can be converted to a more reactive intermediate, such as a carbamate, which can then be reacted with the isocyanate precursor.
Data Presentation
Table 1: Comparison of Catalyst Performance on the Reaction of a Hindered Amine with an Isocyanate
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| None | - | 80 | 24 | < 5 |
| DABCO | 5 | 80 | 12 | 45 |
| DBTDL | 1 | 80 | 6 | 92 |
| Zinc Octoate | 2 | 80 | 8 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalysts
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, add the sterically hindered amine (1.0 eq) and the chosen solvent.
-
Add the isocyanate (1.05 eq) to the mixture.
-
Add the catalyst (0.01-0.05 eq) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or in-situ IR.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Visualizations
strategies to avoid formation of allophanate and biuret linkages
Welcome to the Technical Support Center for strategies to avoid the formation of allophanate and biuret linkages in your experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis, particularly in polyurethane chemistry.
Frequently Asked Questions (FAQs)
Q1: What are allophanate and biuret linkages, and why are they undesirable?
A1: Allophanate and biuret linkages are side products that can form during polyurethane synthesis. Allophanates result from the reaction of an isocyanate group with a urethane linkage, while biurets form from the reaction of an isocyanate group with a urea linkage. These linkages introduce branching and cross-linking in the polymer structure. While sometimes desirable for increasing crosslink density, their uncontrolled formation can lead to premature gelation, increased viscosity, and altered mechanical properties of the final product.[1][2]
Q2: What are the primary factors that promote the formation of allophanate and biuret linkages?
A2: The formation of these side products is primarily influenced by three main factors:
-
Excess Isocyanate: A stoichiometric imbalance with an excess of isocyanate (NCO) groups relative to hydroxyl (OH) or amine (NH) groups significantly increases the likelihood of these side reactions.[3][4]
-
High Temperatures: Elevated reaction temperatures, typically above 100°C, provide the necessary activation energy for the formation of allophanate and biuret bonds.[5][6]
-
Presence of Catalysts: Certain catalysts, particularly some organometallic compounds and tertiary amines, can accelerate the formation of these linkages.[7][8]
Q3: At what temperatures do allophanate and biuret linkages typically form and dissociate?
A3: Allophanate formation generally begins to occur at temperatures above 100-120°C.[1] The rate of formation increases significantly at higher temperatures, with a notable increase around 145°C.[9] However, these linkages are thermally reversible and tend to dissociate back to the original urethane or urea and isocyanate at temperatures above 100-150°C.[5] Biuret formation follows a similar temperature-dependent trend, typically occurring at temperatures above 120°C.[1]
Q4: How does the stoichiometry (NCO:OH ratio) of the reactants affect the formation of these linkages?
A4: The isocyanate index, which is the molar ratio of isocyanate groups to hydroxyl groups (NCO:OH), is a critical parameter. An isocyanate index greater than 1.0 indicates an excess of isocyanate, which is a primary driver for allophanate and biuret formation.[3] Increasing the isocyanate index leads to a higher degree of crosslinking due to the formation of these side linkages.[4]
Q5: What types of catalysts are more prone to promoting allophanate and biuret formation?
A5: While catalysts are essential for controlling the main urethane reaction, some can also promote side reactions. Organotin catalysts, such as dibutyltin dilaurate (DBTDL), are known to catalyze allophanate and biuret formation, especially at elevated temperatures.[7] Some tertiary amine catalysts can also contribute to these side reactions.[8] The selection of a catalyst with high selectivity for the isocyanate-hydroxyl reaction over side reactions is crucial.
Troubleshooting Guides
Problem 1: My polymer reaction is resulting in premature gelation and an unexpected increase in viscosity.
-
Possible Cause: Uncontrolled formation of allophanate and biuret crosslinks.
-
Troubleshooting Actions:
-
Review Reaction Temperature: Ensure the reaction temperature is maintained below 100°C. High temperatures are a major contributor to these side reactions.[2]
-
Check Stoichiometry: Carefully verify the molar ratio of your isocyanate and polyol. An excess of isocyanate is a key driver for crosslinking. Aim for an NCO:OH ratio close to 1.0 unless branching is intended.[3]
-
Evaluate Catalyst Choice and Concentration: If using a catalyst known to promote side reactions (e.g., certain tin-based catalysts), consider reducing its concentration or switching to a more selective catalyst.[7][8]
-
Monitor Reaction Time: Extended reaction times, especially at elevated temperatures, can increase the extent of side reactions.
-
Problem 2: The mechanical properties of my final polymer are different from what I expected (e.g., it is stiffer or more brittle).
-
Possible Cause: The presence of unintended allophanate and biuret crosslinks has altered the polymer network structure.
-
Troubleshooting Actions:
-
Characterize the Polymer: Utilize analytical techniques such as FTIR or NMR spectroscopy to detect the presence of allophanate and biuret linkages.
-
Adjust Formulation: Based on the characterization results, modify the reaction conditions as described in Problem 1 to minimize the formation of these crosslinks in subsequent batches.
-
Consider Thermal History: Be aware that the thermal history of the polymer during processing can also influence the formation or dissociation of these thermally reversible bonds.[5]
-
Data Presentation
Table 1: Influence of Reaction Temperature on Allophanate Formation
| Reaction Temperature (°C) | Extent of Allophanate Formation | Reference |
| < 100 | Negligible | [9] |
| 100 - 125 | Formation begins | [6] |
| > 125 | Reversible reaction (dissociation) becomes significant | [6] |
| 145 | Significant increase, up to 10% of nitrogens in allophanate linkages | [9] |
Table 2: Effect of Isocyanate Index on Polyurethane Properties
| Isocyanate Index (NCO:OH) | Expected Outcome | Consequence of Allophanate/Biuret Formation | Reference |
| 0.8 - 0.95 | Softer, more flexible polymer | Lower probability of significant crosslinking | [3] |
| 1.0 | Linear polymer (theoretically) | Minimal side reactions under controlled temperature | [3] |
| > 1.0 | Stiffer, more crosslinked polymer | Increased formation of allophanate and biuret linkages | [3][4] |
Experimental Protocols
Protocol 1: General Laboratory Procedure to Minimize Allophanate and Biuret Formation in Polyurethane Synthesis
-
Reactant Preparation:
-
Thoroughly dry all polyols and chain extenders under vacuum at 80-90°C for at least 4 hours to remove moisture. Water can react with isocyanates to form urea, which is a precursor to biuret linkages.[2]
-
Ensure all glassware and reaction vessels are oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer.
-
Maintain a constant, gentle flow of inert gas throughout the reaction to prevent moisture contamination.
-
-
Reaction Execution (Prepolymer Method - Recommended for better control):
-
Charge the dried polyol into the reaction flask.
-
Slowly add the diisocyanate to the polyol while stirring. A typical starting NCO:OH ratio is 2:1 for the prepolymer step.
-
Maintain the reaction temperature between 60-80°C. Use a temperature-controlled oil bath for precise temperature management.[2]
-
Add a catalyst with high selectivity for the urethane reaction if necessary. Use the minimum effective concentration.
-
Monitor the progress of the prepolymer formation by titrating for the percentage of unreacted NCO groups at regular intervals.
-
Once the desired %NCO is reached, cool the prepolymer to 50-60°C.
-
Slowly add the dried chain extender (e.g., 1,4-butanediol) to the prepolymer with vigorous stirring. The amount of chain extender should be calculated to achieve a final NCO:OH ratio close to 1.0.
-
Continue the reaction at 60-70°C until the desired molecular weight is achieved, monitoring the viscosity.
-
-
Reaction Quenching and Polymer Isolation:
-
Once the desired reaction endpoint is reached, the reaction can be quenched by adding a small amount of a primary or secondary amine (e.g., dibutylamine) to consume any remaining isocyanate groups.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water, methanol, or hexane, depending on the polymer's polarity).
-
Wash the precipitated polymer thoroughly to remove any unreacted monomers or catalysts.
-
Dry the final polymer product under vacuum.
-
Mandatory Visualization
Caption: Formation of an allophanate linkage.
Caption: Formation of a biuret linkage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Interpreting the 1H and 13C NMR Spectra of Methyl 2-isocyanatobenzoate: A Comprehensive Guide
For researchers and professionals in drug development and chemical synthesis, accurate spectral interpretation is paramount for structural elucidation and purity assessment. This guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of methyl 2-isocyanatobenzoate, a key building block in the synthesis of various pharmaceuticals and agrochemicals. By comparing predicted spectral data with known chemical shift ranges of related compounds, this guide offers a robust framework for interpreting the NMR spectra of this ortho-substituted aromatic compound.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will show a complex splitting pattern due to the ortho-substitution, while the methyl group will appear as a singlet. The predicted chemical shifts, multiplicities, and assignments are summarized in Table 1.
Table 1. Predicted 1H NMR Chemical Shifts for this compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Doublet of doublets | 1H | Ar-H |
| ~7.6 - 7.8 | Triplet of doublets | 1H | Ar-H |
| ~7.3 - 7.5 | Triplet of doublets | 1H | Ar-H |
| ~7.1 - 7.3 | Doublet of doublets | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH3 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry in the ortho-substituted ring, all six aromatic carbons are expected to be chemically non-equivalent and thus produce distinct signals. The carbonyl carbon of the ester, the isocyanate carbon, and the methyl carbon will also have characteristic chemical shifts. The predicted chemical shifts are presented in Table 2.
Table 2. Predicted 13C NMR Chemical Shifts for this compound.
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~140 | C-NCO |
| ~134 | Ar-C |
| ~132 | Ar-C |
| ~131 | N=C=O |
| ~128 | Ar-C |
| ~126 | Ar-C |
| ~125 | C-COOCH3 |
| ~53 | -OCH3 |
Note: The chemical shift of the isocyanate carbon can be broad and sometimes difficult to observe.
Experimental Protocols
The predicted NMR data presented in this guide are based on the analysis of chemical shift databases and comparison with structurally similar compounds. For experimental verification, the following general protocol for acquiring 1H and 13C NMR spectra is recommended:
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire the 1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire the 13C NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.
-
For the 13C spectrum, a proton-decoupled experiment should be performed to simplify the spectrum to single lines for each carbon.
Logical Workflow for Spectral Interpretation
The process of interpreting the 1H and 13C NMR spectra of this compound follows a logical progression from initial data acquisition to the final structural assignment. The following diagram illustrates this workflow.
Caption: A flowchart illustrating the logical steps involved in the interpretation of 1H and 13C NMR spectra for structural elucidation.
This comprehensive guide provides a foundational understanding of the expected 1H and 13C NMR spectra of this compound. By utilizing the provided data tables, experimental protocols, and the logical workflow for interpretation, researchers can confidently analyze and confirm the structure of this important chemical intermediate.
characteristic IR absorption peaks for the isocyanate group (N=C=O)
A comprehensive analysis of the infrared (IR) absorption characteristics of the isocyanate functional group (–N=C=O) is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of its spectral features, supporting experimental data, and detailed protocols for accurate identification.
Characteristic IR Absorption of the Isocyanate Group
The isocyanate group is readily identified in infrared spectroscopy by a prominent and characteristic absorption band. This peak arises from the asymmetric stretching vibration of the N=C=O moiety.[1] Due to the large change in dipole moment associated with this vibration, the resulting IR peak is typically very strong and broad.[1]
This distinct absorption is an excellent group frequency, as it appears in a region of the IR spectrum where few other functional groups absorb, making it a reliable diagnostic tool for the presence of isocyanates.[1] The intensity of this peak is proportional to the concentration of the isocyanate, which allows for quantitative analysis and real-time monitoring of reactions involving this functional group, such as polyurethane formation.[2][3]
Comparison of Isocyanate IR Absorption with Other Functional Groups
While the isocyanate peak is highly characteristic, it is essential to distinguish it from other functional groups that absorb in a similar spectral region. The primary groups that could potentially overlap are nitriles and alkynes.
| Functional Group | Chemical Structure | Vibrational Mode | Wavenumber Range (cm⁻¹) | Peak Intensity | Peak Shape |
| Isocyanate | –N=C=O | Asymmetric Stretch | 2240 - 2285 [1] | Strong [1][2] | Broad [1] |
| Nitrile | –C≡N | C≡N Stretch | 2240 - 2260[4] | Medium | Sharp |
| Alkyne (disubstituted) | –C≡C– | C≡C Stretch | 2190 - 2260[1] | Weak to Medium | Sharp |
| Alkyne (terminal) | –C≡C–H | C≡C–H: C–H Stretch | 3270 - 3330[4] | Strong | Sharp |
| –C≡C– Stretch | 2100 - 2260[4] | Weak | Sharp |
The isocyanate peak can be distinguished from nitrile and alkyne absorptions based on its significantly greater intensity and broader peak shape.[1]
Experimental Protocol: ATR-FTIR Spectroscopy of an Isocyanate-Containing Compound
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and effective technique for analyzing isocyanates in liquid or solid form.[2][3]
Objective: To obtain a mid-infrared spectrum of a sample to identify the characteristic absorption peak of the isocyanate group.
Materials and Equipment:
-
FTIR Spectrometer (e.g., Bruker Vector 22)
-
ATR Accessory with a suitable crystal (e.g., Zinc Selenide (ZnSe) or Diamond)
-
Sample containing the isocyanate functional group
-
Solvent for cleaning (e.g., isopropanol, ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the liquid or solid sample directly onto the clean ATR crystal, ensuring complete coverage of the crystal surface.
-
For solid samples, use the ATR's pressure clamp to ensure firm and consistent contact between the sample and the crystal.[2]
-
-
Spectrum Acquisition:
-
Set the desired spectral parameters. Typical settings for routine analysis are:
-
Initiate the scan to collect the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis:
-
Examine the resulting spectrum for a strong, broad absorption band in the 2240 - 2285 cm⁻¹ region.
-
Use the software's tools to label the peak and determine its exact wavenumber.
-
-
Cleaning:
-
Thoroughly clean the sample from the ATR crystal surface using an appropriate solvent and lint-free wipes.
-
Visualization of Isocyanate Vibrational Modes
The following diagram illustrates the relationship between the isocyanate functional group's structure and its primary IR-active vibrational mode.
Caption: Vibrational mode giving rise to the characteristic isocyanate IR peak.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-Isocyanatobenzoate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules and analyzing the resulting fragments. This guide provides a detailed comparison of the anticipated mass spectrometry fragmentation pattern of methyl 2-isocyanatobenzoate against its structural analogs, supported by experimental data from comparable molecules.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 177. Key fragmentation pathways are likely to involve the loss of the methoxy group (-OCH₃), the isocyanate group (-NCO), and rearrangements involving the ester and isocyanate functionalities.
A primary fragmentation event is the loss of the methoxy radical (•OCH₃) from the ester group, leading to the formation of a stable acylium ion at m/z 146. Another significant fragmentation would be the loss of a neutral carbon monoxide (CO) molecule from the isocyanate group, a common fragmentation for isocyanates, resulting in a fragment at m/z 149. Subsequent fragmentations could involve the loss of the entire ester side chain or rearrangements of the aromatic ring.
Comparative Analysis with Structurally Similar Compounds
To substantiate these predictions, we can analyze the established fragmentation patterns of methyl anthranilate and methyl benzoate.
| Compound | Molecular Ion (M⁺˙) | Key Fragments (m/z) | Interpretation of Key Fragments |
| This compound (Predicted) | 177 | 146, 149, 118 | Loss of •OCH₃, Loss of CO, Loss of •NCO and subsequent rearrangement |
| Methyl Anthranilate | 151 | 120, 92 | Loss of •OCH₃, Loss of the ester group followed by rearrangement |
| Methyl Benzoate | 136 | 105, 77 | Loss of •OCH₃, Phenyl cation |
Table 1: Comparison of key mass spectral fragments for this compound and related compounds.
The mass spectrum of methyl anthranilate, the amine analog of this compound, shows a prominent molecular ion at m/z 151.[1][2][3] A major fragment is observed at m/z 120, corresponding to the loss of the methoxy group (•OCH₃).[1][2][3] This is analogous to the predicted loss of the methoxy group in this compound.
Methyl benzoate provides a simpler, yet informative, comparison.[4][5] Its mass spectrum is dominated by the molecular ion at m/z 136 and a base peak at m/z 105, resulting from the loss of the methoxy radical.[4][5] The presence of a strong peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is also characteristic of many benzene derivatives.[4][5] This suggests that the aromatic core of this compound is also likely to be a stable fragment.
The fragmentation of long-chain isocyanates often involves the formation of a stable six-membered ring structure.[6][7] While the aromatic ring in this compound already provides stability, intramolecular rearrangements involving the isocyanate and ester groups could lead to unique fragmentation patterns.
Experimental Protocols
The data for the comparative compounds were obtained using standard gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Samples are typically dissolved in a volatile solvent like methanol or dichloromethane.
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5ms column). The oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to elute the compounds.
-
Ionization: As the compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized to illustrate the logical relationships between the parent molecule and its fragments.
Predicted fragmentation pathway of this compound.
References
- 1. Methyl anthranilate(134-20-3) MS [m.chemicalbook.com]
- 2. Methyl anthranilate [webbook.nist.gov]
- 3. Methyl anthranilate [webbook.nist.gov]
- 4. Benzoic acid, methyl ester [webbook.nist.gov]
- 5. massbank.eu [massbank.eu]
- 6. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reactivity Face-Off: A Comparative Analysis of Methyl 2-Isocyanatobenzoate and Methyl 4-Isocyanatobenzoate
A comprehensive guide for researchers and drug development professionals on the disparate reactivity of ortho- and para-substituted isocyanatobenzoate esters, supported by theoretical principles and experimental data.
The positional isomerism of functional groups on an aromatic ring can profoundly influence a molecule's reactivity, a principle of fundamental importance in the fields of chemical synthesis and drug development. This guide provides an in-depth comparison of the reactivity of methyl 2-isocyanatobenzoate and methyl 4-isocyanatobenzoate. The placement of the methyl ester group, either ortho or para to the highly reactive isocyanate moiety, leads to significant differences in their susceptibility to nucleophilic attack. This analysis is supported by established principles of organic chemistry and outlines experimental protocols for quantitative assessment.
Executive Summary of Reactivity Comparison
The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of its central carbon atom. This electrophilicity is, in turn, modulated by the electronic and steric environment imposed by the substituents on the aromatic ring. In the case of methyl isocyanatobenzoates, the methoxycarbonyl group (-COOCH₃) plays a dual role. Electronically, it is an electron-withdrawing group, which generally enhances the reactivity of the isocyanate. However, its position relative to the isocyanate group introduces significant steric factors.
Methyl 4-isocyanatobenzoate , the para-isomer, is anticipated to be the more reactive of the two. The methoxycarbonyl group at the para position exerts its electron-withdrawing effect through resonance and induction, increasing the partial positive charge on the isocyanate carbon and making it more susceptible to nucleophilic attack. Crucially, its remote location minimizes steric hindrance, allowing unencumbered access for incoming nucleophiles.
Conversely, This compound , the ortho-isomer, is expected to exhibit significantly lower reactivity. The primary reason for this is the substantial steric hindrance imposed by the adjacent methoxycarbonyl group. This "ortho effect" physically obstructs the trajectory of nucleophiles attempting to attack the isocyanate carbon, thereby increasing the activation energy of the reaction. While the electron-withdrawing nature of the ester group is still present, the steric impediment is the dominant factor governing its reactivity.
Theoretical Framework: Electronic and Steric Effects
The disparate reactivity of these two isomers can be rationalized by considering the interplay of electronic and steric effects.
Electronic Effects
The methoxycarbonyl group is a deactivating, meta-directing group in electrophilic aromatic substitution, which indicates its electron-withdrawing nature. This property stems from both an inductive effect (due to the electronegativity of the oxygen atoms) and a resonance effect (delocalization of the pi electrons of the aromatic ring into the carbonyl group). This electron withdrawal from the aromatic ring enhances the electrophilicity of the isocyanate carbon in both isomers, making them more reactive than unsubstituted phenyl isocyanate.
Steric Effects
Steric hindrance is the most critical factor differentiating the reactivity of the ortho and para isomers. In this compound, the bulky methoxycarbonyl group is positioned directly adjacent to the isocyanate group. This proximity creates a significant spatial barrier, impeding the approach of nucleophiles. This steric clash raises the energy of the transition state, leading to a slower reaction rate. In contrast, the para-position of the ester group in methyl 4-isocyanatobenzoate places it far from the reaction center, exerting a negligible steric influence.
Quantitative Reactivity Data
For illustrative purposes, a hypothetical comparative kinetic study for the reaction of the two isomers with a generic primary alcohol (R-OH) is presented below. The expected trend in the second-order rate constants (k₂) would be:
| Isomer | Substituent Position | Expected Relative Rate Constant (k₂) | Primary Influencing Factor |
| Methyl 4-isocyanatobenzoate | Para | High | Electronic (Electron-withdrawing) |
| This compound | Ortho | Low | Steric Hindrance |
This predicted trend is consistently observed in studies of other ortho-substituted aromatic isocyanates, where the ortho-isomer is invariably less reactive than its para-counterpart.
Experimental Protocols for Reactivity Assessment
To quantitatively determine the reaction rates of this compound and methyl 4-isocyanatobenzoate, the following experimental protocols can be employed. The reaction of an isocyanate with a nucleophile, such as an alcohol or an amine, can be monitored over time to determine the rate constant.
General Reaction Scheme
The reaction of an isocyanatobenzoate with an alcohol yields a urethane, while the reaction with an amine produces a urea derivative.
Reaction with an Alcohol (Urethane Formation): O=C=N-Ar-COOCH₃ + R-OH → R-NH-C(=O)-O-Ar-COOCH₃
Reaction with an Amine (Urea Formation): O=C=N-Ar-COOCH₃ + R-NH₂ → R-NH-C(=O)-NH-Ar-COOCH₃
Experimental Methodology: In-situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of isocyanate reactions in real-time.[1][2]
Materials:
-
This compound
-
Methyl 4-isocyanatobenzoate
-
Anhydrous nucleophile (e.g., n-butanol or aniline)
-
Anhydrous, inert solvent (e.g., toluene or dichloromethane)
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe
-
Constant temperature reaction vessel with stirring
Procedure:
-
Prepare a solution of the chosen isocyanatobenzoate isomer in the anhydrous solvent within the reaction vessel, maintained at a constant temperature.
-
Initiate the reaction by adding a known concentration of the nucleophile.
-
Immediately begin acquiring FTIR spectra at regular time intervals.
-
Monitor the disappearance of the characteristic isocyanate peak (a sharp, strong absorption band around 2250-2280 cm⁻¹).
-
The concentration of the isocyanate at each time point can be determined from the absorbance of this peak using the Beer-Lambert law.
-
Plot the concentration of the isocyanate versus time.
-
From this data, the initial reaction rate and the second-order rate constant (k₂) can be calculated using appropriate integrated rate laws.
Alternative Methodology: Titration
A classic method for determining the concentration of unreacted isocyanate is by titration with a standard solution of a secondary amine, such as di-n-butylamine.
Materials:
-
This compound
-
Methyl 4-isocyanatobenzoate
-
Anhydrous nucleophile (e.g., n-butanol)
-
Anhydrous, inert solvent (e.g., toluene)
-
Standardized solution of di-n-butylamine in a suitable solvent
-
Indicator (e.g., bromophenol blue) or potentiometric endpoint detection
-
Constant temperature reaction vessel with stirring
Procedure:
-
Set up the reaction as described for the FTIR method.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding an excess of the standardized di-n-butylamine solution. The unreacted isocyanate will rapidly react with the di-n-butylamine.
-
Back-titrate the excess di-n-butylamine with a standardized solution of a strong acid (e.g., HCl).
-
The amount of isocyanate in the aliquot at the time of sampling can be calculated from the amount of di-n-butylamine consumed.
-
Plot the concentration of the isocyanate versus time and determine the rate constant as described above.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Factors influencing the reactivity of methyl 4- and 2-isocyanatobenzoate.
Caption: Experimental workflow for kinetic analysis using in-situ FTIR spectroscopy.
References
A Comparative Guide to Purity Assessment of Methyl 2-Isocyanatobenzoate: HPLC vs. Titrimetric Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of purity for reactive intermediates like methyl 2-isocyanatobenzoate is paramount for ensuring the reliability of synthetic processes and the quality of final products. This guide provides a detailed comparison of two common analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and a classic titrimetric method.
The highly reactive nature of the isocyanate functional group presents unique analytical challenges. Direct analysis by HPLC can be problematic due to potential reactions with protic solvents in the mobile phase or trace amounts of water, leading to sample degradation and inaccurate results. Consequently, a derivatization step is often employed to convert the isocyanate into a more stable compound prior to chromatographic analysis. In contrast, titrimetric methods leverage this reactivity for direct quantification of the isocyanate content.
This guide outlines detailed experimental protocols for both a pre-column derivatization HPLC method and a back-titration method. It also presents a comparative summary of their performance characteristics to aid in the selection of the most appropriate technique for specific analytical needs.
Comparison of Analytical Methodologies
The choice between HPLC and titration for the purity assessment of this compound depends on the specific requirements of the analysis. HPLC with derivatization offers high specificity and the ability to detect and quantify individual impurities, making it ideal for in-depth purity profiling and stability studies. The titrimetric method, while lacking the ability to identify specific impurities, provides a rapid and accurate determination of the total isocyanate content, which is often sufficient for routine quality control.
| Parameter | HPLC with Pre-column Derivatization | Titrimetric Analysis (Back-Titration) |
| Principle | Chromatographic separation of the derivatized analyte from impurities, followed by UV detection. | Chemical reaction of the isocyanate with a known excess of a secondary amine, followed by back-titration of the unreacted amine with a standardized acid. |
| Specificity | High. Can separate and quantify the main component and individual impurities. | Low. Determines the total isocyanate content but does not distinguish between the target isocyanate and other reactive isocyanate impurities. |
| Sensitivity | High. Can detect impurities at low levels. | Moderate. Less sensitive than HPLC for trace impurity detection. |
| Information Provided | Purity of the main component, number of impurities, and relative concentrations of impurities. | Overall purity based on the percentage of the isocyanate functional group. |
| Sample Throughput | Lower, due to derivatization and chromatographic run times. | Higher. Multiple samples can be analyzed relatively quickly. |
| Equipment Cost | High (requires an HPLC system). | Low (requires standard laboratory glassware and a titrator). |
| Typical Application | Purity profiling, stability testing, and identification of unknown impurities. | Routine quality control, and rapid purity assessment of raw materials. |
Experimental Protocols
1. Purity Determination by HPLC with Pre-column Derivatization
This protocol describes a reversed-phase HPLC method for the purity determination of this compound following derivatization with di-n-butylamine (DBA). The isocyanate reacts with DBA to form a stable urea derivative, which can be readily analyzed by HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
This compound sample.
-
Di-n-butylamine (DBA), analytical grade.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, analytical grade.
-
Dry toluene.
Procedure:
-
Derivatizing Reagent Preparation: Prepare a 0.1 M solution of di-n-butylamine in dry toluene.
-
Standard Solution Preparation: Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask. Add 5 mL of the 0.1 M DBA solution. Allow the reaction to proceed for 15 minutes at room temperature. Dilute to the mark with acetonitrile. This will be the standard stock solution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using approximately 20 mg of the this compound sample.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
2. Purity Determination by Titrimetric Analysis
This protocol outlines a back-titration method to determine the percent isocyanate (%NCO) content.[1][2]
Instrumentation and Materials:
-
Automatic titrator or manual titration setup with a burette.
-
pH electrode suitable for non-aqueous titrations.
-
Magnetic stirrer and stir bars.
-
Analytical balance.
-
Conical flasks.
-
Di-n-butylamine (DBA), analytical grade.
-
Hydrochloric acid (HCl), standardized 1 M solution.
-
Toluene, anhydrous.
-
Methanol, anhydrous.
Procedure:
-
Blank Determination: In a conical flask, add 20 mL of anhydrous toluene and 20 mL of a 2 M solution of di-n-butylamine in toluene. Stopper the flask, stir for 15 minutes, then add 100 mL of anhydrous methanol. Titrate this solution with standardized 1 M HCl to the potentiometric endpoint. Record the volume of HCl used (V_blank).
-
Sample Analysis: Accurately weigh approximately 3 g of the this compound sample into a conical flask. Add 20 mL of anhydrous toluene and stir to dissolve. Add 20 mL of the 2 M di-n-butylamine solution. Stopper the flask and stir for 15 minutes. Add 100 mL of anhydrous methanol and titrate with standardized 1 M HCl to the potentiometric endpoint. Record the volume of HCl used (V_sample).
-
Calculation: The percent isocyanate content is calculated using the following formula: %NCO = [(V_blank - V_sample) * N * 4.202] / W Where:
-
V_blank = volume of HCl for the blank titration (mL).
-
V_sample = volume of HCl for the sample titration (mL).
-
N = Normality of the HCl solution.
-
4.202 = milliequivalent weight of the NCO group * 100.
-
W = weight of the sample (g).
-
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for both the HPLC and titrimetric analyses.
References
Phosgene vs. Triphosgene: A Comparative Guide for Isocyanate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isocyanates is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, polymer, and agrochemical industries. The choice of the phosgenating agent is a critical decision that impacts reaction efficiency, scalability, and, most importantly, safety. This guide provides an objective comparison of phosgene and its solid surrogate, triphosgene, for isocyanate synthesis, supported by experimental data and detailed protocols.
At a Glance: Phosgene vs. Triphosgene
| Feature | Phosgene (COCl₂) | Triphosgene (Bis(trichloromethyl) carbonate) |
| Physical State | Colorless gas[1][2] | White crystalline solid[1][3][4] |
| Melting Point | -118 °C[1] | 80 °C[1][3][4] |
| Boiling Point | 8.3 °C[1] | 203-206 °C[1][3] |
| Molar Equivalents | 1 mole of COCl₂ | 1 mole of triphosgene provides 3 moles of phosgene[3][5] |
| Handling | Requires specialized equipment for gas handling; highly toxic and corrosive.[1][6] | Can be weighed and handled as a solid, simplifying laboratory use.[4][6] |
| Safety | Extremely toxic gas, immediate inhalation hazard.[1][7] | Considered a safer alternative due to its solid state and lower vapor pressure, but still highly toxic as it can decompose into phosgene.[5][6][7][8][9] |
| Reaction Conditions | Often requires elevated temperatures for industrial processes.[3][10] | Reactions can often be carried out under milder conditions, including room temperature.[3] |
| Yield | Can provide excellent yields (often >90%) in industrial settings.[3] | Generally provides good to excellent yields in laboratory-scale synthesis.[3] |
Safety and Handling: A Critical Distinction
The primary driver for the development of phosgene substitutes is safety.[1][3] Phosgene is a highly toxic and volatile gas, posing a significant inhalation hazard.[1][2] Its use is strictly regulated and requires specialized equipment and engineering controls.
Triphosgene, being a stable crystalline solid, offers significant advantages in transportation, storage, and handling.[1][4][6] This makes it a more practical and accessible reagent for laboratory-scale synthesis. However, it is crucial to recognize that triphosgene is not without its dangers. It can decompose into phosgene upon heating or in the presence of nucleophiles, and even at room temperature, it has a vapor pressure sufficient to produce toxic concentrations.[5][9] Therefore, triphosgene should be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.
Reaction Mechanism and Stoichiometry
Both phosgene and triphosgene react with primary amines to form isocyanates. The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.[10] A key difference is the stoichiometry: one mole of triphosgene is equivalent to three moles of phosgene.[3][5] This must be accounted for when designing a synthesis.
Performance in Isocyanate Synthesis
In many laboratory applications, triphosgene has been shown to be a highly effective reagent for isocyanate synthesis, often providing good to excellent yields.[3] In some cases, triphosgene has been reported to be more successful than gaseous phosgene, particularly in the synthesis of complex molecules where the use of a large excess of gaseous phosgene led to only moderate yields.[3]
The use of a soluble tertiary amine as an acid scavenger is often necessary to achieve high conversion and prevent the formation of cross-linked urea byproducts, especially when working with poly-aminated compounds.[3]
Experimental Protocol: Synthesis of an Aromatic Isocyanate using Triphosgene
The following is a representative protocol for the synthesis of an aromatic isocyanate from a primary amine using triphosgene.
Materials:
-
Aromatic primary amine
-
Triphosgene
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic primary amine (1 equivalent) in anhydrous DCM.
-
In a separate flask, prepare a solution of triphosgene (0.34 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel over a period of 15-20 minutes.
-
Following the addition of triphosgene, add a solution of triethylamine (2.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).
-
Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude isocyanate.
-
The product can be further purified by distillation or recrystallization if necessary.
Note: This is a general procedure and may require optimization for specific substrates. All manipulations should be carried out in a well-ventilated fume hood.
Logical Relationship of Reagents and Products
Conclusion
Both phosgene and triphosgene are effective reagents for the synthesis of isocyanates. For large-scale industrial production, phosgene remains the reagent of choice due to its lower cost and established manufacturing processes.[10][11] However, for laboratory-scale synthesis, triphosgene is the preferred alternative due to its significantly enhanced safety profile and ease of handling.[4][6] While triphosgene mitigates some of the risks associated with phosgene, it is still a highly toxic substance and must be handled with appropriate care and expertise. The choice between these two reagents ultimately depends on the scale of the reaction, the available safety infrastructure, and the specific requirements of the synthetic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosgene - Wikipedia [en.wikipedia.org]
- 3. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 11. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acylating Agents: Assessing the Merits of Methyl 2-isocyanatobenzoate
In the landscape of organic synthesis, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these reagents is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comprehensive comparison of methyl 2-isocyanatobenzoate with other common acylating agents, namely acyl chlorides and acid anhydrides, supported by experimental data and detailed protocols.
Performance Comparison of Acylating Agents
The reactivity of acylating agents is a key determinant of their utility. In general, the order of reactivity follows the trend: Acyl Chlorides > Acid Anhydrides > Isocyanates > Esters. This reactivity is primarily governed by the nature of the leaving group and the electrophilicity of the carbonyl carbon.
This compound stands out due to its unique reactivity profile. As an isocyanate, it readily reacts with nucleophiles such as amines and alcohols. The isocyanate group (-N=C=O) is highly electrophilic, and the reaction proceeds through a nucleophilic addition mechanism. A key advantage of using isocyanates is the formation of a stable urea or carbamate linkage, with the only byproduct being carbon dioxide in some reaction pathways, which can be advantageous for purification.
Acyl chlorides are among the most reactive acylating agents due to the excellent leaving group ability of the chloride ion. This high reactivity allows for rapid reactions, often at low temperatures. However, this can also be a drawback, leading to lower selectivity with polyfunctional molecules. The generation of hydrochloric acid as a byproduct necessitates the use of a base to neutralize it, which can complicate work-up procedures.
Acid anhydrides are generally less reactive than acyl chlorides, offering a good balance between reactivity and selectivity. Their reactions are often cleaner, and the carboxylic acid byproduct is less corrosive than HCl. However, they are less atom-economical as only one of the two acyl groups is transferred to the nucleophile.
The following table summarizes the performance of these acylating agents in the acylation of a common nucleophile, aniline, to highlight their practical differences.
| Acylating Agent | Product | Typical Reaction Conditions | Typical Yield (%) | Byproduct | Reference |
| This compound | N-(2-methoxycarbonylphenyl)-N'-phenylurea | Room temperature, organic solvent (e.g., THF) | High (qualitative) | None (in ideal reaction) | General isocyanate reactivity |
| Benzoyl Chloride | Benzanilide | Aqueous NaOH (Schotten-Baumann conditions) or pyridine, 0°C to room temperature | ~80-95% | HCl | [1][2][3] |
| Acetic Anhydride | Acetanilide | Aqueous solution or with a catalyst (e.g., zinc dust), often requires heating | ~85-95% | Acetic Acid | [4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for the acylation of aniline using the compared acylating agents.
Protocol 1: Synthesis of N-phenyl-2-aminobenzamide from this compound and Aniline (Hypothetical)
This protocol is based on the general reactivity of isocyanates with amines, as specific literature data for this exact reaction was not found.
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Acylating Agent: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Benzanilide using Benzoyl Chloride (Schotten-Baumann Reaction)[1][3][7]
-
Reaction Setup: In a conical flask, dissolve 2.5 mL of aniline in 25 mL of 10% aqueous sodium hydroxide solution.[1][3]
-
Addition of Acylating Agent: Add 3.5 mL of benzoyl chloride portion-wise while vigorously shaking the flask.[1][3]
-
Reaction: Continue shaking for 10-15 minutes until the odor of benzoyl chloride disappears.[3]
-
Work-up: The solid precipitate of benzanilide is collected by vacuum filtration and washed with cold water.[2]
-
Purification: The crude product is recrystallized from ethanol to yield pure benzanilide.[2]
Protocol 3: Synthesis of Acetanilide using Acetic Anhydride[4][8]
-
Reaction Setup: In a conical flask, a mixture of aniline, glacial acetic acid, acetic anhydride, and zinc dust is prepared.[5] Alternatively, dissolve 500 mg of aniline in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid.[7]
-
Addition of Acylating Agent: To the aniline solution, add 0.6 mL of acetic anhydride, swirl, and immediately add a solution of 530 mg of sodium acetate in 3 mL of water.[7]
-
Reaction: The mixture is refluxed or stirred at room temperature, leading to the precipitation of acetanilide.[4][5][7]
-
Work-up: The reaction mixture is poured into ice-cold water to precipitate the product completely. The solid is collected by vacuum filtration.[5]
-
Purification: The crude acetanilide is purified by recrystallization from hot water.[5]
Mandatory Visualizations
Logical Workflow for Acylation of an Amine
Caption: General experimental workflow for the acylation of an amine.
Signaling Pathway Involving Protein Acylation
While this compound is a synthetic reagent not directly involved in biological signaling, it can be used to synthesize molecules that modulate biological pathways. Acylation itself is a fundamental post-translational modification that regulates protein function and signaling.[8][9][10][11][12][13][14] The following diagram illustrates a simplified, hypothetical signaling cascade where protein acetylation plays a key regulatory role.
Caption: Hypothetical signaling pathway regulated by protein acetylation.
Conclusion
This compound offers distinct advantages over traditional acylating agents like acyl chlorides and acid anhydrides, particularly in scenarios where mild reaction conditions and the avoidance of acidic byproducts are desired. Its reactivity allows for the efficient formation of stable urea and carbamate linkages. While acyl chlorides exhibit higher reactivity, this often comes at the cost of selectivity and requires careful handling of the corrosive HCl byproduct. Acid anhydrides provide a middle ground but are less atom-economical. The choice of the optimal acylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, and scalability of the reaction.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. ias.ac.in [ias.ac.in]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protein Acetylation: Mechanisms & Biological Significance - Creative Proteomics [creative-proteomics.com]
- 9. longdom.org [longdom.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Protein acylation: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell signaling, post-translational protein modifications and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Confirming the Blueprint of Molecules: A Comparative Guide to Analytical Techniques for Urea Derivative Structure Elucidation
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of urea derivatives, a critical class of compounds in medicinal chemistry and materials science. We present a detailed overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, complete with experimental data and protocols to aid in the selection of the most appropriate methods for your research needs.
The urea functional group, with its capacity for hydrogen bonding, plays a significant role in the biological activity and material properties of numerous compounds.[1] Consequently, unambiguous structural confirmation is paramount. This guide will delve into the principles, applications, strengths, and limitations of the most powerful analytical techniques available for this purpose.
At a Glance: A Comparative Overview of Techniques
To facilitate a quick comparison, the following table summarizes the key attributes of each analytical technique discussed in this guide.
| Technique | Information Provided | Sample State | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. | Solution | Moderate | Non-destructive, provides unambiguous structural information. | Requires relatively pure sample, lower sensitivity than MS. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, aiding in elemental composition and substructure identification. | Solid, Liquid, Gas | High | High sensitivity, requires very small sample amounts. | Can be challenging to differentiate isomers, may require derivatization.[2][3][4] |
| IR Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Solid, Liquid, Gas | High | Fast, non-destructive, provides a "fingerprint" of the molecule.[5] | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. | Crystalline Solid | Low | Provides the absolute structure of a molecule.[6][7] | Requires a suitable single crystal, which can be difficult to obtain. |
In-Depth Analysis of Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[8] It relies on the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. For urea derivatives, ¹H and ¹³C NMR are the most commonly employed techniques.[8][9][10]
Key Data Points for Urea Derivatives:
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | N-H (Amide) | 5.0 - 9.0 | Chemical shift can be broad and is dependent on solvent and concentration.[11][12] |
| Aromatic C-H | 6.5 - 8.5 | Substitution pattern influences the chemical shifts and coupling constants. | |
| Aliphatic C-H | 0.5 - 4.5 | Proximity to the urea moiety can cause a downfield shift. | |
| ¹³C | C=O (Carbonyl) | 150 - 180 | The chemical shift is sensitive to the electronic environment of the urea.[13] |
| Aromatic C | 110 - 160 | ||
| Aliphatic C | 10 - 60 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the urea derivative.[8]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for urea compounds as it can slow down the exchange of labile N-H protons, allowing for their observation.[8]
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay of 1-5 seconds is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to elucidate the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of urea derivatives.[2]
Key Data Points for Urea Derivatives:
| Ion Type | Description |
| [M+H]⁺ | The protonated molecular ion, which confirms the molecular weight. |
| [M+Na]⁺, [M+K]⁺ | Adduct ions that can also be used to determine the molecular weight. |
| Fragment Ions | Cleavage of the C-N bonds is a common fragmentation pathway for urea derivatives, often leading to the loss of an isocyanate moiety.[2] The relative intensities of fragment ions can sometimes be used to differentiate between isomers.[3] |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the urea derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and simple technique for identifying the presence of specific functional groups.
Key Data Points for Urea Derivatives:
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3500 - 3200 | Often appears as one or two sharp or broad bands.[5][14] |
| C=O Stretch (Amide I) | 1700 - 1630 | A strong, characteristic absorption.[5][15][16] |
| N-H Bend (Amide II) | 1650 - 1550 | In-plane bending vibration.[5][15] |
| C-N Stretch | 1470 - 1450 | Stretching vibration of the carbon-nitrogen bond.[15][16] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid or liquid urea derivative directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Press the sample firmly against the crystal using the pressure clamp.
-
Acquire the sample spectrum. The instrument automatically subtracts the background spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the urea functional group and other functional groups present in the molecule.
-
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule.[5]
-
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow a single crystal of the urea derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Rotate the crystal and collect the diffraction data at various orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, detailed molecular structure.[7]
-
Visualizing the Workflow and Interconnectivity of Techniques
The following diagrams illustrate a typical workflow for structure confirmation and the complementary nature of the analytical techniques discussed.
Caption: A typical experimental workflow for the synthesis and structural confirmation of a urea derivative.
Caption: The complementary nature of different analytical techniques in elucidating the structure of urea derivatives.
Conclusion
The structural confirmation of urea derivatives requires a multi-faceted analytical approach. While NMR spectroscopy often provides the most comprehensive structural information in solution, mass spectrometry offers unparalleled sensitivity for molecular weight determination, and infrared spectroscopy serves as a rapid tool for functional group identification. For an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. By understanding the strengths and limitations of each technique, researchers can devise an efficient and effective analytical strategy to confidently elucidate the structures of their target molecules, paving the way for further advancements in drug discovery and materials science.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Quantum crystallographic charge density of urea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urea(57-13-6) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Infrared spectra of amorphous and crystalline urea ices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03503G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Aromatic and Aliphatic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
The reactivity of isocyanates is a critical parameter in the synthesis of polyurethanes and other polymers, with significant implications for process control, material properties, and, in the context of biomedical applications, biocompatibility. This guide provides an objective comparison of the kinetic reactivity of aromatic and aliphatic isocyanates, supported by experimental data and detailed methodologies.
Executive Summary
The fundamental difference in reactivity between aromatic and aliphatic isocyanates stems from their electronic and steric characteristics. Aromatic isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), generally exhibit higher reactivity than their aliphatic counterparts like hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and dicyclohexylmethane-4,4'-diisocyanate (HMDI).[1][2][3] This is primarily attributed to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack.[4][5] Conversely, the electron-donating effect of the alkyl groups in aliphatic isocyanates reduces the reactivity of the NCO group.[1]
This higher reactivity of aromatic isocyanates allows for faster reaction rates and curing times, which can be advantageous in many industrial applications.[6] However, it can also lead to challenges in controlling the reaction and may result in a lack of selectivity.[4] Furthermore, polyurethanes derived from aromatic isocyanates are prone to degradation and discoloration upon exposure to UV light, limiting their use in outdoor applications.[4][6] Aliphatic isocyanates, while typically slower to react, yield polyurethanes with superior UV stability and are often preferred for coatings and applications where color stability is crucial.[6]
Quantitative Data Comparison
The following table summarizes the relative reactivity of various aromatic and aliphatic isocyanates based on kinetic studies. The data illustrates the generally faster reaction rates of aromatic isocyanates.
| Isocyanate Type | Isocyanate | Relative Reactivity Order | Reference |
| Aromatic | Toluene Diisocyanate (TDI) | 1 (Fastest) | [1] |
| Aromatic | Methylene Diphenyl Diisocyanate (MDI) | 2 | [1] |
| Aliphatic | Hexamethylene Diisocyanate (HDI) | 3 | [1] |
| Aliphatic | Dicyclohexylmethane-4,4'-diisocyanate (HMDI) | 4 | [1] |
| Aliphatic | Isophorone Diisocyanate (IPDI) | 5 (Slowest) | [1] |
Experimental Protocols
To quantitatively compare the reactivity of aromatic and aliphatic isocyanates, a common experimental approach involves monitoring the disappearance of the isocyanate group (-NCO) over time when reacted with a nucleophile, typically an alcohol.
Key Experimental Method: In-Situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions.[7] It allows for the continuous tracking of the concentration of the NCO group, which has a characteristic sharp absorption band around 2270 cm⁻¹.[8]
Materials and Reagents:
-
Aromatic isocyanate (e.g., MDI)
-
Aliphatic isocyanate (e.g., HDI)
-
Polyol (e.g., polytetramethylene ether glycol - PTMG) or a simple alcohol (e.g., 1-butanol)
-
Anhydrous solvent (e.g., toluene or dibutyl ether)
-
Catalyst (optional, e.g., dibutyltin dilaurate - DBTDL)
-
Nitrogen gas for inert atmosphere
Procedure:
-
Reactant Preparation: Accurately weigh and dissolve the polyol or alcohol in the anhydrous solvent in a reaction vessel equipped with a mechanical stirrer, a temperature probe, and an inlet for nitrogen gas.
-
Initial Spectrum: Insert the in-situ FTIR probe into the reaction mixture and acquire a background spectrum.
-
Reaction Initiation: Under a nitrogen atmosphere and at a controlled temperature (e.g., 80°C), add a precise amount of the isocyanate to the reaction vessel with vigorous stirring.[1]
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 60 seconds).[7]
-
Reaction Monitoring: Monitor the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹. The reaction is considered complete when this peak disappears or its intensity stabilizes.
-
Data Analysis:
-
Plot the absorbance of the NCO peak as a function of time.
-
From this data, determine the reaction rate constants (k) by applying the appropriate integrated rate law (typically second-order for this reaction).
-
The experiment is repeated under identical conditions for both the aromatic and aliphatic isocyanates to allow for a direct comparison of their rate constants.
-
Alternative Method: Titration
An alternative, offline method involves quenching the reaction at different time points and determining the unreacted isocyanate concentration by titration.[9]
Procedure:
-
Aliquots of the reaction mixture are withdrawn at specific times.
-
The reaction in the aliquot is stopped by adding an excess of a secondary amine, such as di-n-butylamine, which rapidly reacts with the remaining isocyanate.[9]
-
The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid.[9]
-
The concentration of the isocyanate at each time point can then be calculated, and the reaction rate determined.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for comparing isocyanate reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pflaumer.com [pflaumer.com]
- 7. mt.com [mt.com]
- 8. paint.org [paint.org]
- 9. hiranuma.com [hiranuma.com]
Safer, Solid Alternatives to Methyl Isocyanate for Urea Synthesis: A Comparative Guide
The synthesis of ureas is a cornerstone of modern pharmaceutical and materials science. However, the traditional reliance on highly toxic and volatile reagents like methyl isocyanate (MIC) presents significant safety and handling challenges. This guide provides a comprehensive comparison of safer, solid alternatives to MIC for urea synthesis, supported by experimental data and detailed protocols to aid researchers in adopting greener and more secure methodologies.
The primary alternatives discussed are triphosgene, diphenyl carbonate (DPC), activated carbamates, and hindered ureas, which serve as masked isocyanates. These compounds offer the significant advantage of being stable, solid reagents, thereby mitigating the risks associated with the transportation, storage, and handling of volatile and hazardous materials like MIC.
Comparative Performance of MIC Alternatives
The following table summarizes the performance of various solid reagents for urea synthesis based on reported experimental data. The data highlights key metrics such as reaction yields, conditions, and the scope of applicability.
| Reagent/Method | Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Triphosgene | Substituted Anilines | Triethylamine, CH2Cl2 | Symmetrical Diaryl Ureas | High | [1] |
| Propargyl Amine, then Aryl Hydrazine | Triethylamine, CH2Cl2 | N-(propargyl)diazenecarboxamide | - | [1] | |
| Aminopiperizine Derivative | DIPEA, acidic media | Bicyclo-[3.2.1]urea | - | [1] | |
| Diphenyl Carbonate (DPC) | n-Butylamine | Water/THF (9:1), RT | Phenyl Butyl Carbamate | 78 | [2] |
| Phenyl Butyl Carbamate + Aniline | Et3N/DABCO, reflux | N-butyl-N'-phenylurea | Good to Excellent | [2] | |
| Various Amines | Aqueous:Organic (90:10), RT | Carbamates | - | [3] | |
| N-methyl-1H-imidazole-1-carboxamide | Various Amines | - | Methyl Ureas | Excellent | [4] |
| Primary Amine Salts | Carbonyldiimidazole (CDI) | Monosubstituted Carbamoylimidazoles | Quantitative | [5][6] | |
| Hindered Ureas | N-Phenyl-N',N'-di-tert-butylurea + Methanol | Toluene, 35 °C | Methyl Phenylcarbamate | High | [7] |
| N-Phenyl-N',N'-di-tert-butylurea + Aniline | Toluene, 35 °C | 1,3-Diphenylurea | High | [7] | |
| Direct Urea Synthesis (Non-Isocyanate) | Urea + Linear & Aromatic Diamines | Solvent-free melt polycondensation | Semi-aromatic Polyureas | - | [8] |
| Urea + PDMS Diamine | Solvent-free melt polycondensation | PDMS Polyureas | - | [9] | |
| Carbon Dioxide (CO2) | Primary Amines + Amines | DBU, Mitsunobu Reagents | Unsymmetrical Ureas | - | [10] |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful implementation of these alternative methods. Below are representative procedures for key experiments.
1. Synthesis of Symmetrical Diaryl Ureas using Triphosgene [1]
-
Materials: Substituted aniline, triphosgene (BTC), triethylamine (TEA), anhydrous dichloromethane (DCM).
-
Procedure: To a solution of the substituted aniline (2.0 mmol) and triethylamine (2.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, a solution of triphosgene (0.67 mmol) in anhydrous DCM (5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the symmetrical diaryl urea.
2. Two-Step Synthesis of Unsymmetrical Ureas via Diphenyl Carbonate [2]
-
Step 1: Synthesis of N-alkyl-O-phenyl carbamate: A mixture of an aliphatic amine (1.0 eq) and diphenyl carbonate (1.0 eq) is stirred in a 9:1 mixture of water and tetrahydrofuran at room temperature. The reaction progress is monitored by TLC. Upon completion, the product carbamate is isolated by extraction with an organic solvent.
-
Step 2: Synthesis of N,N'-alkyl aryl urea: The synthesized N-alkyl-O-phenyl carbamate (1.0 eq) and an aromatic amine (1.0 eq) are refluxed in the presence of a base mixture of triethylamine (Et3N) and 1,4-diazabicyclo[2.2.2]octane (DABCO). After the reaction is complete, the solvent is removed, and the desired unsymmetrical urea is purified.
3. Urea Synthesis using N-methyl-1H-imidazole-1-carboxamide [4][5]
-
Synthesis of N-methyl-1H-imidazole-1-carboxamide: To a suspension of carbonyldiimidazole (CDI) in a suitable solvent, methylamine hydrochloride is added. The reaction proceeds to give a quantitative yield of N-methyl-1H-imidazole-1-carboxamide as a crystalline solid.
-
Carbamoylation Reaction: The N-methyl-1H-imidazole-1-carboxamide (1.05 eq) is reacted with a primary or secondary amine in a suitable solvent. The reaction typically proceeds to completion, yielding the corresponding methyl urea in excellent yields after simple workup.
4. Carbamoylation using Hindered Ureas as Masked Isocyanates [7]
-
A hindered trisubstituted urea, such as N-phenyl-N',N'-di-tert-butylurea, is dissolved in a non-polar solvent like toluene.
-
A nucleophile (e.g., an alcohol or amine) is added to the solution.
-
The reaction mixture is stirred at a specified temperature (e.g., 35-90 °C) until the starting urea is consumed. The reaction proceeds under neutral conditions.
-
The product carbamate or urea is then isolated and purified. The mechanism involves the in-situ generation of a reactive isocyanate intermediate.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described.
Caption: Reaction pathways for urea synthesis using safer, solid alternatives to MIC.
Caption: Experimental workflow for the two-step synthesis of unsymmetrical ureas via DPC.
Conclusion
The use of solid, safer alternatives to methyl isocyanate for urea synthesis represents a significant advancement in chemical safety and green chemistry. Reagents such as triphosgene, diphenyl carbonate, activated carbamates, and hindered ureas offer viable and, in many cases, highly efficient routes to a wide range of urea derivatives. While the optimal choice of reagent will depend on the specific substrates and desired product, the data and protocols presented in this guide provide a solid foundation for researchers to move away from hazardous isocyanates towards safer and more sustainable synthetic practices. The continued development of non-isocyanate routes, for instance, through the direct use of urea or carbon dioxide, promises even greener pathways for the future of urea synthesis.[8][9][10][11]
References
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. keyorganics.net [keyorganics.net]
- 5. Finding a substitute for methyl isocyanate | Research | Chemistry World [chemistryworld.com]
- 6. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 7. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-isocyanatobenzoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Methyl 2-isocyanatobenzoate, a chemical that requires careful management to ensure laboratory safety and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the hazardous nature of isocyanates.
Immediate Safety and Hazard Information
This compound belongs to the isocyanate family of compounds, which are known to be potent respiratory sensitizers, as well as skin and eye irritants. Inhalation of isocyanate vapors or aerosols can lead to allergic reactions or asthma-like symptoms. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA-approved respirator with an organic vapor cartridge is essential to prevent inhalation of vapors.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile, must be worn. Thin latex gloves are not suitable for handling isocyanates.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.
Quantitative Data for Decontamination Solutions
Effective neutralization is key to the safe disposal of isocyanates. The following table summarizes recommended decontamination solutions that can be used to neutralize this compound spills and decontaminate empty containers.
| Decontamination Solution Formulation | Component | Concentration |
| Formulation 1 | Sodium Carbonate | 5-10% |
| Liquid Detergent | 0.2-2% | |
| Water | to make 100% | |
| Formulation 2 | Concentrated Ammonia Solution | 3-8% |
| Liquid Detergent | 0.2-2% | |
| Water | to make 100% |
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the safe neutralization and disposal of this compound waste and the management of spills.
Part 1: Bulk Waste Neutralization
-
Preparation: All procedures must be performed in a certified chemical fume hood. Prepare one of the decontamination solutions listed in the table above.
-
Container Selection: Use a designated, open-top, and clearly labeled waste container. The container should be made of a material compatible with the isocyanate and the decontamination solution.
-
Neutralization: Slowly and carefully add the this compound waste to an excess of the decontamination solution in the waste container. Be aware that the reaction may be exothermic and produce carbon dioxide gas. Do not seal the container.
-
Reaction Time: Gently stir the mixture and allow it to react for at least 24 hours to ensure complete neutralization of the isocyanate into inert polyureas.
-
Final Disposal: After the neutralization period, the resulting slurry should be collected by a licensed hazardous waste disposal contractor. Ensure the waste container is clearly labeled with its contents.
Part 2: Spill Cleanup Procedure
-
Evacuate and Ventilate: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment, including respiratory protection.
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbents. Do not use sawdust or other combustible materials.
-
Collect Absorbed Material: Carefully shovel the contaminated absorbent material into an open-top container. Do not seal the container to avoid pressure buildup from any ongoing reaction.
-
Decontaminate the Spill Area: Apply one of the decontamination solutions to the spill area and let it sit for at least 15 minutes.
-
Final Cleanup: Absorb the decontamination solution with fresh absorbent material and place it in the same open-top waste container.
-
Waste Disposal: The container with the neutralized spill waste should be handled as hazardous waste and disposed of through a licensed contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Essential Safety and Logistics for Handling Methyl 2-isocyanatobenzoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals like Methyl 2-isocyanatobenzoate. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to mitigate the risks associated with this compound, which include potential respiratory sensitization and irritation to the skin and eyes.[1] The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Rationale |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Isocyanates can cause respiratory irritation and sensitization.[1] |
| In case of inadequate ventilation, a higher level of respiratory protection may be necessary.[2] | ||
| Eye and Face | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) | To prevent skin contact, which can cause irritation and sensitization. |
| Body | Lab coat, chemical-resistant apron, or coveralls | To protect against skin exposure from spills or splashes. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Operational and Handling Plan
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Safe Handling Practices:
-
Avoid inhalation of vapors and direct contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, bases, and strong oxidizing agents.[5]
-
Keep containers tightly sealed to prevent moisture contamination, which can cause a hazardous reaction.
-
Store in a locked cabinet or a secure area.[2]
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.
Disposal Plan
Waste Collection:
-
All waste materials, including contaminated absorbents, gloves, and empty containers, must be collected in a designated and properly labeled hazardous waste container.[6]
-
Do not mix isocyanate waste with other waste streams, particularly those containing incompatible materials.[6]
Neutralization:
-
For liquid waste, a neutralization step is recommended before disposal. This can be achieved by slowly adding the isocyanate to a solution of sodium carbonate (5-10%) or a mixture of water and a small amount of detergent. The reaction generates inert polyureas. Allow the mixture to stand for at least 24 hours in an open or loosely capped container to allow for the release of any carbon dioxide gas.
Final Disposal:
-
All neutralized and solid waste must be disposed of as hazardous waste through a licensed environmental waste disposal company.[2][7][8] Adhere to all local, state, and federal regulations for hazardous waste disposal.[9]
References
- 1. scribd.com [scribd.com]
- 2. aksci.com [aksci.com]
- 3. schoolcraft.mi.safeschoolssds.com [schoolcraft.mi.safeschoolssds.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
